Abt-518
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
286845-00-9 |
|---|---|
Molecular Formula |
C21H22F3NO8S |
Molecular Weight |
505.5 g/mol |
IUPAC Name |
N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide |
InChI |
InChI=1S/C21H22F3NO8S/c1-20(2)30-11-19(33-20)18(25(27)13-26)12-34(28,29)17-9-7-15(8-10-17)31-14-3-5-16(6-4-14)32-21(22,23)24/h3-10,13,18-19,27H,11-12H2,1-2H3/t18-,19-/m1/s1 |
InChI Key |
IVPPTWCRAFCOFJ-RTBURBONSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H](CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C |
Canonical SMILES |
CC1(OCC(O1)C(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C |
Appearance |
Solid powder |
Other CAS No. |
286845-00-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABT-518 ABT518 N-(1-(2,2-dimethyl-1,3-dioxol-4-yl)-2-((4,4-(trifluoromethoxyphenoxy)phenyl)sulfonyl)ethyl)-N-hydroxyformamide |
Origin of Product |
United States |
Foundational & Exploratory
Dual Mechanisms in Cancer Therapy: A Technical Guide to ABT-518 and ABT-510
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of two distinct therapeutic agents, both associated with the designation "ABT" from Abbott Laboratories, that have been investigated for their anti-cancer properties: ABT-518 , a selective matrix metalloproteinase inhibitor, and ABT-510 , a thrombospondin-1 (TSP-1) mimetic peptide. This document delineates their respective mechanisms of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of their molecular pathways and experimental workflows.
This compound: A Selective Inhibitor of Matrix Metalloproteinases (MMPs)
This compound is a potent, orally bioavailable, selective inhibitor of matrix metalloproteinase-2 (MMP-2, gelatinase A) and matrix metalloproteinase-9 (MMP-9, gelatinase B) over matrix metalloproteinase-1 (MMP-1).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[3][4] In the context of cancer, elevated MMP activity, particularly of MMP-2 and MMP-9, is strongly associated with tumor growth, invasion, angiogenesis, and metastasis.[3][5][6] By inhibiting these key enzymes, this compound aims to disrupt these pathological processes.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against key MMPs has been quantified through IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Target Enzyme | IC50 (nM) | Source |
| MMP-1 | 8,900 | [2] |
| MMP-2 | 0.78 | [2] |
| MMP-9 | 0.50 | [2] |
Mechanism of Action: Signaling Pathway
MMPs facilitate cancer progression through multiple mechanisms, including the breakdown of physical barriers to cell movement, the release of pro-angiogenic factors sequestered in the ECM, and the creation of a microenvironment conducive to tumor growth.[3] this compound's mechanism of action is the direct inhibition of the catalytic activity of MMP-2 and MMP-9, thereby preventing these downstream events.
Experimental Protocols
1.3.1. MMP Inhibition Assay (Fluorogenic Substrate Assay)
This in vitro assay quantifies the inhibitory activity of compounds against MMPs.
-
Objective: To determine the IC50 value of this compound for specific MMPs.
-
Principle: A fluorogenic peptide substrate, which is non-fluorescent when intact, is cleaved by the active MMP, releasing a fluorescent signal. The inhibitor's presence reduces the rate of cleavage and, consequently, the fluorescence.
-
Methodology:
-
Recombinant human MMP-2 or MMP-9 is pre-incubated with varying concentrations of this compound in an appropriate assay buffer.
-
A fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) is added to initiate the enzymatic reaction.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader at an appropriate excitation/emission wavelength pair (e.g., 328 nm/393 nm).
-
The initial reaction rates are calculated from the linear phase of the fluorescence curve.
-
The percentage of inhibition for each concentration of this compound is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
ABT-510: A Thrombospondin-1 (TSP-1) Mimetic Peptide
ABT-510 is a synthetic peptide analog of thrombospondin-1 (TSP-1), a large multifunctional glycoprotein that is a potent endogenous inhibitor of angiogenesis.[7][8] ABT-510 was designed to mimic the anti-angiogenic activity of TSP-1 while having an improved pharmacokinetic profile.[9] Its anti-cancer effects are primarily mediated through the inhibition of new blood vessel formation, which is essential for tumor growth and survival.
Quantitative Data: Anti-Angiogenic and Pro-Apoptotic Effects of ABT-510
The biological activity of ABT-510 has been characterized in various in vitro and in vivo models.
| Assay | Effect | Concentration/Dose | Source |
| HMVEC Migration (VEGF-induced) | Inhibition | Nanomolar range | [9] |
| HMVEC Tube Formation | Inhibition | Nanomolar range | [9] |
| HUAEC Apoptosis | Increased | Not specified | [9] |
| Rat Cornea Angiogenesis | 92% reduction of neovascularization | 10 µM in pellet | [9] |
| Mouse Matrigel Plug | Blocked neovascularization | Not specified | [9] |
| Mouse Lewis Lung Carcinoma | Inhibited tumor growth | Not specified | [9] |
Mechanism of Action: Signaling Pathway
ABT-510 exerts its anti-angiogenic effects by interacting with the CD36 receptor on microvascular endothelial cells.[10][11] This interaction triggers a signaling cascade that leads to the inhibition of endothelial cell migration and proliferation, and the induction of apoptosis.[8] This pro-apoptotic effect is a key component of its anti-angiogenic activity. While ABT-510's interaction with CD36 can modulate nitric oxide signaling, its potent anti-tumor activity may also involve mechanisms independent of CD36 fatty acid translocase inhibition, with a more pronounced induction of caspase activation compared to other TSP-1 mimetics.[10]
Experimental Protocols
2.3.1. Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Objective: To evaluate the effect of ABT-510 on the in vitro formation of vascular networks.
-
Principle: Endothelial cells, when cultured on a basement membrane extract (e.g., Matrigel), will differentiate and form a network of tube-like structures. Anti-angiogenic compounds inhibit this process.
-
Methodology:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed human microvascular endothelial cells (HMVECs) onto the Matrigel-coated wells in the presence of varying concentrations of ABT-510.
-
A positive control with a pro-angiogenic factor (e.g., VEGF) and a negative control (vehicle) should be included.
-
Incubate the plate at 37°C for a period sufficient for tube formation (typically 6-18 hours).
-
Visualize the tube-like structures using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Compare the results from the ABT-510-treated wells to the controls to determine the inhibitory effect.
-
2.3.2. Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic response of endothelial cells to a stimulant, a crucial process in angiogenesis.
-
Objective: To determine the effect of ABT-510 on the migration of endothelial cells towards a chemoattractant.
-
Principle: A porous membrane separates two compartments of a chamber. Endothelial cells are placed in the upper compartment, and a chemoattractant (e.g., VEGF) is placed in the lower compartment. The number of cells that migrate through the pores to the lower side of the membrane is quantified.
-
Methodology:
-
Coat the underside of the porous membrane (e.g., 8 µm pore size) of a Boyden chamber insert with an extracellular matrix protein like fibronectin or collagen.
-
Place the chemoattractant (e.g., VEGF) in the lower chamber.
-
Resuspend endothelial cells in serum-free media containing various concentrations of ABT-510 and place them in the upper chamber of the insert.
-
Incubate the chamber at 37°C for a few hours to allow for cell migration.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several microscopic fields.
-
Compare the number of migrated cells in the presence of ABT-510 to the controls.
-
References
- 1. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metalloproteinases and their inhibitors in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Matrix metalloproteinase-2 is required for the switch to the angiogenic phenotype in a tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix metalloproteinase inhibition attenuates human pancreatic cancer growth in vitro and decreases mortality and tumorigenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thrombospondin-1 (TSP-1) analogs ABT-510 and ABT-898 inhibit prolactinoma growth and recover active pituitary transforming growth factor-β1 (TGF-β1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase 1 Trial of ABT-510 Concurrent With Standard Chemoradiation for Patients With Newly Diagnosed Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thrombospondin-1 mimetic peptide inhibitors of angiogenesis and tumor growth: design, synthesis, and optimization of pharmacokinetics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of ABT-510 and a CD36-binding peptide derived from the type 1 repeats of thrombospondin-1 on fatty acid uptake, nitric oxide signaling, and caspase activation in vascular cells [pubmed.ncbi.nlm.nih.gov]
- 11. CD36, a Scavenger Receptor Involved in Immunity, Metabolism, Angiogenesis, and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Abt-518: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Selective Matrix Metalloproteinase Inhibitor
This technical guide provides a comprehensive overview of the therapeutic potential of Abt-518, a novel, orally bioavailable matrix metalloproteinase (MMP) inhibitor. Developed by Abbott Laboratories, this compound demonstrated high selectivity for MMP-2 (gelatinase A) and MMP-9 (gelatinase B), enzymes critically implicated in tumor growth, invasion, metastasis, and angiogenesis.[1][2] This document, intended for researchers, scientists, and drug development professionals, consolidates the available preclinical and clinical data on this compound, detailing its mechanism of action, pharmacokinetic profile, and the underlying scientific rationale for its development as an anti-cancer agent.
Core Mechanism of Action: Targeting Tumor Progression at a Fundamental Level
This compound is a phenoxyphenyl sulfone retrohydroxamate that acts as a potent and selective inhibitor of MMP-2 and MMP-9.[1][2] These gelatinases are key players in the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[3][4] By inhibiting these enzymes, this compound was designed to impede tumor progression and metastasis.[5] The selectivity of this compound for MMP-2 and MMP-9 over other MMPs, such as MMP-1, was a key design feature aimed at reducing the musculoskeletal side effects observed with earlier, broad-spectrum MMP inhibitors.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound, covering its enzymatic inhibition and pharmacokinetic properties.
Table 1: In Vitro Enzymatic Inhibitory Activity of this compound [2]
| Matrix Metalloproteinase (MMP) | IC50 (nM) |
| MMP-1 | 8900 |
| MMP-2 | 0.78 |
| MMP-9 | 0.50 |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Phase I Pharmacokinetic Parameters of this compound in Cancer Patients (n=6) [7]
| Parameter | Value |
| Time to Peak Plasma Level (Tmax) | 4 - 8 hours |
| Estimated Clearance (Cl/F) | ~ 3 L/h |
| Estimated Volume of Distribution (V/F) | > 70 L |
| Terminal Half-life (T1/2) | 20 hours |
These data were obtained from a Phase I clinical trial where this compound was administered orally once daily.[7]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, this section provides representative methodologies for the key experiments that would have been conducted to evaluate its therapeutic potential.
In Vitro MMP Inhibition Assay (Representative Protocol)
Objective: To determine the inhibitory potency (IC50) of this compound against specific MMPs.
Materials:
-
Recombinant human MMP-1, MMP-2, and MMP-9 enzymes.
-
Fluorogenic MMP substrate.
-
This compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2).
-
96-well microplate.
-
Fluorometric plate reader.
Procedure:
-
Activate the pro-MMPs to their active forms according to the manufacturer's instructions.
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding the activated MMP enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 1-2 hours), protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model (Representative Protocol)
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical cancer model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Human cancer cell line known to express MMP-2 and MMP-9.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of the human cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group daily at a predetermined dose. Administer the vehicle to the control group.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth rates between the treatment and control groups to determine the efficacy of this compound.
Endothelial Cell Tube Formation Assay (Representative Protocol)
Objective: To assess the anti-angiogenic potential of this compound in vitro.
Materials:
-
Human umbilical vein endothelial cells (HUVECs).
-
Basement membrane extract (e.g., Matrigel).
-
Endothelial cell growth medium.
-
This compound at various concentrations.
-
96-well plate.
-
Inverted microscope with imaging capabilities.
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.
-
Allow the gel to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in medium containing different concentrations of this compound.
-
Seed the HUVECs onto the solidified gel.
-
Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Compare the tube formation in the presence of this compound to the control (no inhibitor) to determine its anti-angiogenic effect.[8][9][10][11][12]
Clinical Development and Future Perspective
This compound progressed to Phase I clinical trials in patients with advanced cancer.[1] The study established its pharmacokinetic profile, demonstrating oral bioavailability and a half-life suitable for once-daily dosing.[7] However, detailed efficacy and safety data from these trials are not widely published, and the development of this compound, like many other MMP inhibitors of its time, did not proceed to later-stage clinical trials.[13][14]
The failure of many early MMP inhibitors in the clinic has been attributed to a lack of efficacy and unforeseen side effects, potentially due to a lack of specificity and an incomplete understanding of the complex roles of MMPs in both promoting and inhibiting tumor progression.[13][14] While the selective profile of this compound was a step forward, the broader challenges in targeting the MMP family for cancer therapy likely contributed to the discontinuation of its development.
Despite the historical setbacks, the rationale for targeting MMPs in cancer remains compelling. Future research in this area may benefit from a more nuanced understanding of the specific roles of different MMPs in various tumor types and stages of disease, the development of even more selective inhibitors, and the identification of predictive biomarkers to select patients most likely to respond to this class of therapy. The story of this compound serves as a valuable case study in the evolution of targeted cancer therapies and highlights the intricate challenges of translating promising preclinical findings into clinical success.
References
- 1. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Expressions of MMP-2, MMP-9 and VEGF are closely linked to growth, invasion, metastasis and angiogenesis of gastric carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in matrix metalloproteinase inhibitors research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics, pharmacodynamics and metabolism of the novel matrix metalloproteinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promocell.com [promocell.com]
- 10. corning.com [corning.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures Into Future Successes - PubMed [pubmed.ncbi.nlm.nih.gov]
ABT-518: A Selective Matrix Metalloproteinase-2 and -9 Inhibitor for Oncological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-518 is a potent and selective, orally bioavailable inhibitor of matrix metalloproteinases (MMPs) -2 and -9, enzymes critically implicated in tumor invasion, metastasis, and angiogenesis. Developed by Abbott Laboratories, this compound belongs to the class of N-formylhydroxylamines (retrohydroxamates) and has been evaluated in Phase I clinical trials for the treatment of cancer. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, detailed experimental protocols for its evaluation, and a review of its role in key signaling pathways associated with cancer progression.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the degradation of extracellular matrix (ECM) components. Under physiological conditions, their activity is tightly regulated. However, in pathological states such as cancer, their dysregulation contributes significantly to tumor growth, invasion of surrounding tissues, and the formation of distant metastases.[1][2] Among the various MMPs, gelatinases A (MMP-2) and B (MMP-9) are of particular interest in oncology as their expression and activity are frequently elevated in various human cancers, correlating with poor prognosis.[1][2] These enzymes are key mediators of the degradation of type IV collagen, a major component of the basement membrane, which acts as a critical barrier to tumor cell dissemination.[1][3]
This compound was developed as a selective inhibitor of MMP-2 and MMP-9, with the aim of providing a targeted therapeutic approach to halt cancer progression by inhibiting key processes in metastasis and angiogenesis.[4] This document serves as a technical resource for researchers and drug development professionals, consolidating key data and methodologies related to the study of this compound.
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting the enzymatic activity of MMP-2 and MMP-9.[4] These enzymes are crucial for the degradation of the extracellular matrix, a key process in tumor invasion and the formation of new blood vessels (angiogenesis) that supply the tumor with nutrients.[3][5] By blocking the action of MMP-2 and MMP-9, this compound is designed to impede the breakdown of the basement membrane, thereby preventing cancer cells from invading surrounding tissues and metastasizing to distant organs.[3] Furthermore, the inhibition of these MMPs can disrupt the signaling pathways that promote angiogenesis, thus limiting tumor growth.[5][6]
Quantitative Data: Inhibitory Profile of this compound
The potency and selectivity of this compound have been characterized through in vitro enzyme inhibition assays. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against key matrix metalloproteinases.
| MMP Target | IC50 (nM) | Reference |
| MMP-1 | 8,900 | [7] |
| MMP-2 | 0.78 | [7] |
| MMP-9 | 0.50 | [7] |
| Table 1: In vitro inhibitory activity of this compound against selected MMPs. |
The data clearly demonstrates the high potency of this compound against MMP-2 and MMP-9, with IC50 values in the sub-nanomolar range. Importantly, it exhibits significant selectivity over MMP-1 (collagenase-1), with an IC50 value over 10,000-fold higher than for MMP-9. This selectivity is a critical feature, as broad-spectrum MMP inhibitors have been associated with off-target effects and clinical trial failures.
Experimental Protocols
Fluorogenic MMP Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds like this compound against purified MMPs using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-2 and MMP-9 (activated)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[4]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound or other test inhibitors dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (enzyme and substrate without inhibitor) and a negative control (substrate only).
-
Add the purified, active MMP enzyme to each well (except the negative control) and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence in a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm for the Mca-Dpa substrate) in kinetic mode for a set period (e.g., 30-60 minutes).[4]
-
The initial reaction velocity (rate of fluorescence increase) is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Gelatin Zymography
This technique is used to detect and quantify the activity of MMP-2 and MMP-9 in biological samples such as cell culture supernatants or tissue extracts.[5][6][8]
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gels containing 0.1% gelatin
-
Samples (e.g., conditioned cell culture media)
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare protein samples in non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-denaturing conditions (i.e., no SDS in the running buffer, or renaturation step after).
-
After electrophoresis, remove the gel and wash it in renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer overnight at 37°C. During this incubation, the gelatinases will digest the gelatin in the gel.
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.
-
The molecular weight of the active enzymes can be estimated by comparison to pre-stained molecular weight markers. The intensity of the bands can be quantified using densitometry software to provide a semi-quantitative measure of MMP activity.[9]
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of MMP inhibitors like this compound in a preclinical cancer model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line known to express MMP-2 and MMP-9 (e.g., human fibrosarcoma HT-1080)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., zymography, immunohistochemistry).
-
In metastasis models, primary tumors may be surgically removed, and the incidence and number of metastatic nodules in organs like the lungs can be quantified.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving MMP-2 and MMP-9 and a typical experimental workflow for evaluating MMP inhibitors.
Clinical Development
This compound has undergone Phase I clinical trials to assess its safety, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors.[4] In a study involving six patients, this compound was administered orally once daily. The compound was found to be extensively metabolized, with a terminal half-life of approximately 20 hours. Peak plasma levels were reached within 4-8 hours after a single dose. While the study established the pharmacokinetic profile of this compound, no significant correlations between its pharmacokinetics and pharmacodynamics (effects on angiogenic growth factors and MMP levels) were established in this small patient cohort. Further clinical development information is not extensively available in the public domain.
Conclusion
This compound is a potent and selective inhibitor of MMP-2 and MMP-9, representing a targeted approach to anti-cancer therapy. Its mechanism of action, focused on inhibiting key processes of tumor invasion, metastasis, and angiogenesis, is well-supported by preclinical data. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other MMP inhibitors. While early clinical data have provided insights into its pharmacokinetic profile, the full therapeutic potential of this compound remains an area for further research and development. This technical guide serves as a valuable resource for scientists dedicated to advancing the field of oncology through the exploration of novel therapeutic agents like this compound.
References
- 1. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quickzyme.com [quickzyme.com]
- 3. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinase-9 triggers the angiogenic switch during carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase-I dose finding and pharmacokinetic study of the novel hydrophilic camptothecin ST-1968 (namitecan) in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effect of matrix metalloproteinase inhibitors on tumor growth and spontaneous metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
The Selective MMP-2/9 Inhibitor Abt-518: A Technical Guide to its Effects on Angiogenesis and Neovascularization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in the pathology of various diseases, most notably cancer. The dysregulation of angiogenesis, leading to excessive or insufficient blood vessel growth, is a hallmark of many solid tumors, inflammatory disorders, and ischemic diseases. Matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9, are key enzymatic mediators of angiogenesis. They facilitate the degradation of the extracellular matrix (ECM), a crucial step for endothelial cell migration and invasion, and are also involved in the release and activation of pro-angiogenic growth factors.
Abt-518 is a potent and orally bioavailable selective inhibitor of MMP-2 and MMP-9, belonging to the phenoxyphenyl sulfone retrohydroxamate class of compounds.[1][2] It has been investigated in Phase I clinical trials for its potential as an anti-cancer agent.[1][2] This technical guide provides an in-depth overview of the effects of this compound on angiogenesis and neovascularization, focusing on its mechanism of action, preclinical data (using closely related selective MMP-2/9 inhibitors as surrogates where specific this compound data is not publicly available), relevant experimental protocols, and the underlying signaling pathways.
The Role of MMP-2 and MMP-9 in Angiogenesis
MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are zinc-dependent endopeptidases that play a pivotal role in the angiogenic cascade. Their primary function is the degradation of type IV collagen, a major component of the basement membrane surrounding blood vessels.[3][4] The breakdown of this barrier is a prerequisite for endothelial cells to migrate and form new vascular structures.
Beyond their direct proteolytic activity on the ECM, MMP-2 and MMP-9 contribute to angiogenesis through several other mechanisms:
-
Release of Pro-angiogenic Factors: They can cleave and release ECM-sequestered growth factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), making them available to bind to their receptors on endothelial cells.[3][5]
-
Modulation of Cell Adhesion: By degrading ECM components, they can expose cryptic sites on molecules like collagen and laminin, which can promote endothelial cell adhesion and migration.
-
Regulation of Bioactive Molecules: MMPs can process other proteins, including growth factor receptors and cell adhesion molecules, thereby modulating their activity and influencing downstream signaling.
The critical role of MMP-2 and MMP-9 in promoting angiogenesis makes them attractive targets for anti-angiogenic therapies.
This compound: A Selective Inhibitor of MMP-2 and MMP-9
This compound was developed as a selective inhibitor of MMP-2 and MMP-9, with the aim of achieving anti-angiogenic and anti-tumor effects while minimizing the side effects associated with broad-spectrum MMP inhibitors.[1][2] Its mechanism of action is centered on binding to the active site of MMP-2 and MMP-9, thereby preventing the enzymatic degradation of their substrates.
Quantitative Data on the Anti-Angiogenic Effects of Selective MMP-2/9 Inhibitors
While specific quantitative preclinical data for this compound's direct anti-angiogenic effects are not widely available in the public domain, the following tables summarize representative data from studies on other highly selective MMP-2 and/or MMP-9 inhibitors. This information provides an expected profile of the anti-angiogenic efficacy for a compound in this class.
Table 1: In Vitro Inhibition of Angiogenesis by Selective MMP-2/9 Inhibitors
| Compound/Inhibitor | Assay | Cell Type | IC50 / Effect | Reference |
| Selective MMP-2/9 Inhibitor (Compound 3) | Endothelial Cell Migration (Boyden Chamber) | HUVEC | Significant inhibition at 0.001 to 10 µM | [6] |
| Selective MMP-9 Inhibitor (GS-5745) | Endothelial Cell Invasion | HUVEC | Dose-dependent inhibition | [7] |
| Baicalein (Inhibits MMP-2/9 expression) | Tube Formation | HUVEC | 55.8% reduction in MMP-2 & MMP-9 activity at 16 µM | [8] |
| Endostatin (Inhibits MMP-2/9 activity) | Endothelial Cell Invasion | - | IC50 for MMP-2: 0.82 µg/ml, IC50 for MMP-9: 4.71 µg/ml | [9] |
Table 2: In Vivo Inhibition of Angiogenesis by Selective MMP-2/9 Inhibitors
| Compound/Inhibitor | In Vivo Model | Outcome Measure | Result | Reference |
| Selective MMP-2/9 Inhibitor (Compound 3) | Matrigel Plug Assay (Mice) | Hemoglobin content | Significant reduction in neovascularization | [6] |
| Baicalein (Inhibits MMP-2/9 expression) | Matrigel Plug Assay (Mice) | MMP-2 and MMP-9 protein expression | 49.3% and 64.3% reduction, respectively | [8] |
| Selective MMP-9 Inhibitor (GS-5745) | Colorectal Carcinoma Xenograft (Mice) | Tumor growth and metastasis | Decreased tumor growth and incidence of metastases | [7] |
Disclaimer: The data presented in these tables are from studies on various selective MMP-2 and/or MMP-9 inhibitors and are intended to be illustrative of the potential anti-angiogenic activity of this class of compounds. They do not represent direct data for this compound.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the anti-angiogenic effects of compounds like this compound.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the ability of an inhibitor to block the migration of endothelial cells towards a chemoattractant.
Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until they reach 80-90% confluency.
-
Chamber Preparation: A Boyden chamber apparatus with a porous membrane (typically 8 µm pore size) coated with an ECM protein like gelatin or fibronectin is used.
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as VEGF or fetal bovine serum (FBS).
-
Cell Seeding: HUVECs are harvested, resuspended in serum-free media, and seeded into the upper chamber. Test compounds (e.g., this compound) at various concentrations are added to the upper chamber with the cells.
-
Incubation: The chamber is incubated for a period of 4-24 hours to allow for cell migration.
-
Analysis: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of inhibition is calculated relative to the vehicle control.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Protocol:
-
Matrix Coating: Wells of a 96-well plate are coated with a basement membrane extract (e.g., Matrigel) and allowed to solidify at 37°C.[10]
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of the test inhibitor (e.g., this compound).
-
Incubation: The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.[10]
-
Visualization and Quantification: The formation of tubes is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of branch points, and total area covered by the tubes using image analysis software.
In Vivo Matrigel Plug Assay
This in vivo assay assesses the formation of new blood vessels into a subcutaneously implanted gel plug.
Protocol:
-
Plug Preparation: Matrigel, a solubilized basement membrane preparation, is mixed with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test inhibitor (e.g., this compound) or vehicle control.[11]
-
Implantation: The Matrigel mixture is injected subcutaneously into mice, where it forms a solid plug.[11]
-
Incubation: After a period of 7-21 days, the mice are euthanized, and the Matrigel plugs are excised.[11]
-
Analysis: The plugs are analyzed for the extent of neovascularization. This can be done by:
-
Hemoglobin Measurement: The amount of hemoglobin in the plug, which correlates with the number of red blood cells and thus blood vessels, is quantified using a colorimetric assay (e.g., Drabkin's reagent).[12]
-
Immunohistochemistry: The plugs can be sectioned and stained with endothelial cell-specific markers (e.g., CD31) to visualize and quantify the microvessel density.[8]
-
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis.
Protocol:
-
Egg Preparation: Fertilized chicken eggs are incubated for 3-4 days. A small window is then made in the shell to expose the chorioallantoic membrane.[13][14]
-
Sample Application: A sterile filter paper disc or a carrier substance (e.g., methylcellulose) containing the test inhibitor (e.g., this compound) or control is placed on the CAM.[13][14]
-
Incubation: The eggs are incubated for another 2-3 days.
-
Analysis: The CAM is examined under a stereomicroscope. The angiogenic response is quantified by counting the number of blood vessel branch points within a defined area around the applied substance. A reduction in the number of blood vessels compared to the control indicates anti-angiogenic activity.
Signaling Pathways and Mechanisms of Action
The anti-angiogenic effect of this compound is mediated through the inhibition of MMP-2 and MMP-9, which in turn disrupts key signaling pathways essential for neovascularization.
Inhibition of ECM Degradation and Endothelial Cell Migration
The primary mechanism of action of this compound is the direct inhibition of the proteolytic activity of MMP-2 and MMP-9. This prevents the degradation of the basement membrane, thereby creating a physical barrier that blocks the migration and invasion of endothelial cells, a fundamental step in angiogenesis.
Caption: this compound inhibits endothelial cell migration by blocking MMP-2/9-mediated ECM degradation.
Interference with Pro-Angiogenic Factor Bioavailability
MMP-2 and MMP-9 can release VEGF that is sequestered in the extracellular matrix, thereby increasing its local concentration and promoting angiogenesis. By inhibiting MMP-2 and MMP-9, this compound can indirectly reduce the bioavailability of VEGF, leading to decreased stimulation of endothelial cells.
Caption: this compound reduces VEGF bioavailability by inhibiting its release from the ECM by MMP-2/9.
Conclusion
This compound, as a selective inhibitor of MMP-2 and MMP-9, represents a targeted approach to anti-angiogenic therapy. By specifically inhibiting these key gelatinases, this compound has the potential to disrupt multiple facets of the angiogenic process, including endothelial cell migration, invasion, and the bioavailability of pro-angiogenic growth factors. The data from related selective MMP-2/9 inhibitors suggest that this class of compounds holds promise for the inhibition of neovascularization in pathological conditions such as cancer. Further preclinical and clinical investigation of this compound and similar compounds is warranted to fully elucidate their therapeutic potential in angiogenesis-dependent diseases. This technical guide provides a foundational understanding of the mechanism and effects of this compound, intended to support ongoing and future research in this critical area of drug development.
References
- 1. New Strategies for the Next Generation of Matrix-Metalloproteinase Inhibitors: Selectively Targeting Membrane-Anchored MMPs with Therapeutic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix metalloproteinases and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinase-9 triggers the angiogenic switch during carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. boa.unimib.it [boa.unimib.it]
- 7. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer | PLOS One [journals.plos.org]
- 8. oncotarget.com [oncotarget.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
- 12. e-century.us [e-century.us]
- 13. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
In-Depth Technical Guide: Investigating the Anti-Tumor Properties of Abt-518
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-518 is a potent and selective, orally bioavailable inhibitor of matrix metalloproteinases (MMPs), with particular activity against MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[1] These enzymes are critical players in the degradation of the extracellular matrix, a process integral to tumor growth, invasion, angiogenesis, and metastasis.[1] Elevated expression of MMP-2 and MMP-9 is associated with poor prognosis in various cancers. This guide provides a comprehensive overview of the anti-tumor properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Mechanism of Action: Inhibition of MMP-2 and MMP-9
This compound exerts its anti-tumor effects by selectively inhibiting the enzymatic activity of MMP-2 and MMP-9. These zinc-dependent endopeptidases are key mediators of the degradation of type IV collagen, a major component of the basement membrane that surrounds tumors and blood vessels. By inhibiting these MMPs, this compound is hypothesized to interfere with multiple stages of cancer progression:
-
Inhibition of Invasion and Metastasis: By preventing the breakdown of the basement membrane, this compound can impede the ability of tumor cells to invade surrounding tissues and intravasate into the bloodstream, thereby reducing metastatic potential.
-
Anti-Angiogenesis: MMP-2 and MMP-9 play a crucial role in angiogenesis by releasing pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), from the extracellular matrix. Inhibition of these MMPs can therefore suppress the formation of new blood vessels that are essential for tumor growth.
Quantitative Data Summary
The following tables summarize the in vitro potency and pharmacokinetic properties of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Selectivity vs. MMP-1 |
| MMP-1 | 8900 | - |
| MMP-2 | 0.78 | ~11,400-fold |
| MMP-9 | 0.50 | ~17,800-fold |
Data sourced from a review of Abbott Laboratories' MMP inhibitor drug discovery program.[2]
Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase I Clinical Trial)
| Parameter | Value |
| Time to Peak Plasma Level (Tmax) | 4-8 hours |
| Clearance (Cl/F) | ~3 L/h |
| Volume of Distribution (V/F) | >70 L |
| Terminal Half-life (T1/2) | 20 hours |
Data from a Phase I clinical trial in cancer patients.[3]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of findings.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against MMPs.
Materials:
-
Recombinant human MMP-2 and MMP-9
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound (or other test inhibitor)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute this compound in assay buffer to create a range of concentrations.
-
Add the diluted this compound solutions to the wells of the 96-well plate.
-
Add the recombinant MMP enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission) in a kinetic mode for a set period (e.g., 60 minutes).
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Human cancer cell line (e.g., a line with high MMP-2/9 expression)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional, to enhance tumor take)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture the selected cancer cell line to the desired confluence.
-
Harvest and resuspend the cells in a suitable medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at a predetermined dose and schedule) or vehicle control to the respective groups via oral gavage.
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
The anti-tumor efficacy is typically expressed as the percentage of tumor growth inhibition.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular interactions and experimental designs are provided below.
References
- 1. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics, pharmacodynamics and metabolism of the novel matrix metalloproteinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Abt-518: A Technical Guide on its Impact on Extracellular Matrix Remodeling through Selective MMP Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abt-518 is a potent and selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[1][2] Its primary mechanism of action in the context of the extracellular matrix (ECM) is the attenuation of pathological tissue remodeling by preventing the degradation of key ECM components. This technical guide provides a comprehensive overview of this compound's effects on the ECM, focusing on its inhibitory action on MMPs. It includes available quantitative data, outlines likely experimental methodologies, and visualizes the core signaling pathways and experimental workflows. While direct evidence of this compound's influence on the synthesis of ECM proteins remains to be elucidated, its role in preventing ECM breakdown is well-documented.
Core Mechanism of Action: Inhibition of Matrix Metalloproteinases
This compound is a phenoxyphenyl sulfone N-formylhydroxylamine (retrohydroxamate) that demonstrates high selectivity for inhibiting the gelatinases MMP-2 and MMP-9 over MMP-1 (collagenase-1).[1][3] These gelatinases are zinc-dependent endopeptidases crucial for the degradation of type IV collagen, a major component of basement membranes, as well as other matrix and non-matrix proteins.[4][5][6] By inhibiting these enzymes, this compound effectively reduces the breakdown of the ECM, a process implicated in various pathological conditions, including cancer metastasis and angiogenesis.[7]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against key MMPs has been quantified, highlighting its selectivity for the gelatinases.
| Target MMP | IC50 (nM) | Reference |
| MMP-1 | 8900 | [1] |
| MMP-2 | 0.78 | [1] |
| MMP-9 | 0.50 | [1] |
Table 1: Inhibitory Concentration (IC50) of this compound against Matrix Metalloproteinases. This table summarizes the concentration of this compound required to inhibit 50% of the activity of MMP-1, MMP-2, and MMP-9. The significantly lower IC50 values for MMP-2 and MMP-9 underscore the compound's high selectivity.
Experimental Protocols
While specific, detailed protocols for the preclinical evaluation of this compound are not publicly available, the following methodologies are standard for assessing the activity of MMP inhibitors.
Fluorogenic Substrate Assay for MMP Inhibition
This in vitro assay is commonly used to determine the IC50 values of MMP inhibitors.
-
Objective: To quantify the inhibitory potency of this compound against purified MMPs.
-
Principle: A fluorogenic peptide substrate, which is a mimic of the MMP cleavage site in collagen, is used. The substrate contains a fluorescent reporter group and a quencher group. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by an active MMP, the reporter is separated from the quencher, resulting in a measurable increase in fluorescence. The presence of an inhibitor like this compound reduces the rate of substrate cleavage, leading to a decrease in the fluorescence signal.
-
General Protocol:
-
Recombinant human MMP-2 or MMP-9 is pre-incubated with varying concentrations of this compound in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of a specific fluorogenic MMP substrate.
-
The fluorescence intensity is measured over time using a fluorometer.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples and to assess the inhibitory effect of compounds like this compound.
-
Objective: To visualize the inhibition of MMP-2 and MMP-9 activity by this compound.
-
Principle: Proteins in a sample (e.g., conditioned media from cultured cells) are separated by size using SDS-PAGE on a gel co-polymerized with gelatin. After electrophoresis, the SDS is removed, and the enzymes are allowed to renature and digest the gelatin substrate. The gel is then stained with Coomassie Blue. Areas of enzymatic activity appear as clear bands against a blue background, as the gelatin has been degraded. The presence of an MMP inhibitor in the incubation buffer will reduce or prevent this degradation.
-
General Protocol:
-
Conditioned media from cells capable of secreting MMP-2 and MMP-9 are collected.
-
The samples are subjected to SDS-PAGE on a gelatin-containing polyacrylamide gel under non-reducing conditions.[8]
-
The gel is washed to remove SDS and then incubated in a developing buffer that may or may not contain this compound.
-
The gel is stained with Coomassie Brilliant Blue and then destained.[8][9]
-
The activity of MMP-2 and MMP-9 is visualized as clear bands, and the effect of this compound is assessed by the reduction in the intensity of these bands.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of MMP-2 and MMP-9 in ECM Degradation and its Inhibition by this compound
Caption: this compound's inhibition of MMP-2 and MMP-9 prevents ECM degradation.
Experimental Workflow for Assessing this compound's MMP Inhibitory Activity
Caption: Workflow for determining the IC50 of this compound using a fluorogenic assay.
Conclusion and Future Directions
This compound is a highly potent and selective inhibitor of MMP-2 and MMP-9, and its primary impact on the extracellular matrix is the prevention of its degradation. This mechanism is crucial in pathological contexts where excessive ECM remodeling contributes to disease progression. While the inhibitory activity of this compound is well-characterized, further research is needed to explore its potential secondary effects on the expression and synthesis of ECM components by various cell types. Understanding these broader effects will provide a more complete picture of this compound's therapeutic potential in diseases characterized by dysregulated ECM dynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Involvement of Matrix Metalloproteinases (MMP-2 and MMP-9), Inflammasome NLRP3, and Gamma-Aminobutyric Acid (GABA) Pathway in Cellular Mechanisms of Neuroinflammation in PTSD [mdpi.com]
- 5. Agonist-Biased Signaling via Matrix Metalloproteinase-9 Promotes Extracellular Matrix Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of MMP-2 and MMP-9 and their associated molecules in the pathogenesis of keloids: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. med.upenn.edu [med.upenn.edu]
Abt-518: A Phenoxyphenyl Sulfone Retrohydroxamate Targeting Matrix Metalloproteinases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Abt-518 is a potent and selective, orally bioavailable inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[1][2] As a member of the phenoxyphenyl sulfone retrohydroxamate class of compounds, this compound has been investigated for its anti-tumor activity, primarily due to the critical role of its target enzymes in tumor growth, invasion, and metastasis.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its synthesis and evaluation, and insights into the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development and oncology.
Core Compound Data
Chemical and Physical Properties
| Property | Value |
| Chemical Name | N-(1-(2,2-dimethyl-1,3-dioxol-4-yl)-2-((4-(4-(trifluoromethoxy)phenoxy)phenyl)sulfonyl)ethyl)-N-hydroxyformamide |
| Synonyms | This compound |
| Molecular Formula | C₂₁H₂₂F₃NO₈S |
| Molecular Weight | 505.46 g/mol |
| Class | Phenoxyphenyl sulfone retrohydroxamate |
| Appearance | Viscous pale oil (in intermediate synthesis steps) |
In Vitro Inhibitory Activity
This compound demonstrates high potency and selectivity for MMP-2 and MMP-9 over other MMPs, such as MMP-1.
| Target | IC₅₀ (nM) |
| MMP-1 | 8900[4] |
| MMP-2 | 0.78[4] |
| MMP-9 | 0.50[4] |
Human Pharmacokinetic Parameters (Phase I Clinical Trial)
| Parameter | Value |
| Route of Administration | Oral |
| Time to Peak Plasma Level (Tmax) | 4-8 hours[5] |
| Estimated Clearance (Cl/F) | ~3 L/h[5] |
| Estimated Volume of Distribution (V/F) | >70 L[5] |
| Terminal Half-life (T₁/₂) | 20 hours[5] |
| Metabolism | Extensively metabolized, with at least six different metabolites identified.[5] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis. By blocking MMP-2 and MMP-9, this compound can potentially inhibit tumor progression through several downstream mechanisms.
Inhibition of Extracellular Matrix Degradation
This compound directly inhibits MMP-2/9, preventing ECM breakdown.
Downstream Effects on Tumor Progression
The inhibition of MMP-2 and MMP-9 by this compound leads to a cascade of anti-tumor effects, including the suppression of angiogenesis and the disruption of signaling pathways that promote cell migration and invasion.
Inhibition of MMP-2/9 by this compound leads to multiple anti-tumor effects.
Experimental Protocols
Large-Scale Synthesis of this compound
The following is a summary of the six-step synthetic sequence for this compound, which has been demonstrated to be robust and efficient for producing multikilogram quantities with an overall yield of 51% and >99% enantiomeric excess (ee).[1][6][7]
Six-step synthetic workflow for this compound.
Step 1: Biaryl Ether Preparation
-
Reaction: Formation of the biaryl ether by reacting a fluorosulfone with a requisite phenol.
-
Reagents: Fluorosulfone, phenol, potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH), dimethyl sulfoxide (DMSO).
-
Conditions: The reaction is typically carried out at elevated temperatures (e.g., 120°C).
Step 2: Ketone Formation
-
Reaction: Condensation of the biaryl ether sulfone with a glycerate ester to form a ketone intermediate.
-
Reagents: Lithiated biaryl ether sulfone, glycerate ester.
-
Conditions: This step requires carefully optimized conditions, including the choice and amount of base and the reaction temperature.
Step 3: Reduction
-
Reaction: Reduction of the ketone to a secondary alcohol.
-
Reagents: A suitable reducing agent.
Step 4: Elimination
-
Reaction: Dehydration of the alcohol to form vinyl sulfones (E and Z isomers).
-
Conditions: Reaction conditions are optimized to minimize isomerization to the thermodynamically more stable allylic sulfone.
Step 5: Michael Addition
-
Reaction: Conjugate addition of N-hydroxylamine to the vinyl sulfone.
-
Reagents: Vinyl sulfone, N-hydroxylamine.
Step 6: Formylation (Preparation of this compound)
-
Reaction: Formylation of the N-hydroxylamine to yield the final product, this compound.
-
Reagents: N-hydroxylamine intermediate, 2,2,2-trifluoroethylformate, sodium formate, formic acid, isopropyl acetate (i-PrOAc).[6]
-
Purification: The final product is purified by crystallization to achieve high purity (>99.9% by HPLC) and enantiomeric excess (>99.8% ee).[1]
MMP Enzyme Inhibition Assay (General Protocol)
This protocol is a general guideline for determining the IC₅₀ of an inhibitor against a specific MMP.
Materials:
-
Purified, active MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35)
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include wells with assay buffer and DMSO as controls.
-
Add the MMP enzyme solution to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Migration and Invasion Assays (General Protocol)
These assays are used to assess the effect of this compound on the migratory and invasive potential of cancer cells in vitro.
Materials:
-
Cancer cell line of interest
-
Cell culture medium with and without fetal bovine serum (FBS)
-
Boyden chambers with porous membranes (e.g., 8 µm pores)
-
Extracellular matrix gel (e.g., Matrigel) for invasion assays
-
This compound
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Preparation: Culture cancer cells and serum-starve them for 24 hours prior to the assay.
-
Chamber Preparation:
-
Migration Assay: Place uncoated Boyden chamber inserts into a 24-well plate.
-
Invasion Assay: Coat the upper surface of the inserts with a thin layer of ECM gel and allow it to solidify.
-
-
Assay Setup:
-
Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend the serum-starved cells in serum-free medium containing various concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a suitable period (e.g., 24-48 hours) to allow for cell migration or invasion.
-
Quantification:
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.
-
Elute the stain and measure the absorbance using a plate reader, or count the stained cells under a microscope.
-
-
Data Analysis: Compare the number of migrated/invaded cells in the this compound-treated groups to the control group to determine the inhibitory effect.
Clinical Development
Conclusion
This compound is a well-characterized phenoxyphenyl sulfone retrohydroxamate with potent and selective inhibitory activity against MMP-2 and MMP-9. Its mechanism of action, centered on the inhibition of ECM degradation, provides a strong rationale for its investigation as an anti-cancer agent. The synthetic route is well-established, and standard in vitro assays can be employed to further explore its biological activity. While the full clinical potential of this compound remains to be elucidated, the data gathered to date provide a solid foundation for future research into this and similar MMP inhibitors.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
- 1. Recent advances in matrix metalloproteinase inhibitors research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Clinical pharmacokinetics, pharmacodynamics and metabolism of the novel matrix metalloproteinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Optimal Concentration of Abt-518 for Invasion Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Abt-518, a selective inhibitor of matrix metalloproteinases (MMPs) MMP-2 and MMP-9, for in vitro invasion assays. The provided protocols and data will assist in the effective evaluation of this compound's anti-invasive potential in various cancer cell lines.
Introduction
Data Presentation: Efficacy of Selective MMP-2 and MMP-9 Inhibitors
The following table summarizes the effective concentrations of various selective MMP-2 and MMP-9 inhibitors in in vitro invasion and migration assays, providing a reference for determining the starting concentration for this compound.
| Inhibitor | Target(s) | Cell Line(s) | Assay Type | Effective Concentration(s) | Observed Effect | Reference |
| ARP100 | MMP-2 | Retinoblastoma (Y79, Weri-1) | Migration & Invasion | 5 µM | Significant reduction in migration and invasion. | [4][5] |
| AG-L-66085 | MMP-9 | Retinoblastoma (Y79, Weri-1) | Migration & Invasion | 5 µM | Significant reduction in migration and invasion. | [4][5] |
| Gallic Acid | MMP-2, MMP-9 | Papillary Thyroid Carcinoma (K1) | Migration & Invasion | 50 µM - 75 µM | Dose-dependent reduction in migration (up to 60.3%) and invasion (up to 33.3%). | [6] |
| Flavonoids (Luteolin 7-O-glucoside) | MMP-2, MMP-9 | Recombinant catalytic domains | Enzyme Inhibition | EC50: 9 µM (MMP-2), 4 µM (MMP-9) | Inhibition of protease activity. | [7] |
| SB-3CT | MMP-2 | Ovarian Cancer | Invasion | 10 µmol/L | Suppression of GnRH-induced cell invasion. | [8] |
| OA-Hy | MMP-2 | Ovarian Cancer | Invasion | 15 µmol/L | Suppression of GnRH-induced cell invasion. | [8] |
Recommendation for this compound: Based on the data for other selective MMP-2 and MMP-9 inhibitors, a starting concentration range of 1 µM to 25 µM for this compound in an invasion assay is recommended. A dose-response experiment within this range is advised to determine the optimal, non-toxic concentration for the specific cell line being investigated.
Experimental Protocols
Protocol 1: Transwell Invasion Assay
This protocol describes a common method for assessing cancer cell invasion through a basement membrane matrix.
Materials:
-
24-well Transwell® inserts (8.0 µm pore size)
-
Matrigel® Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (containing serum or other chemoattractants)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Extraction solution (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel® on ice overnight.
-
Dilute Matrigel® to the desired concentration (typically 0.5-1 mg/mL) with cold, serum-free medium.
-
Add 50-100 µL of the diluted Matrigel® solution to the upper chamber of each Transwell® insert.
-
Incubate at 37°C for at least 4-6 hours to allow for gel formation.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Prepare different concentrations of this compound in the cell suspension. Include a vehicle control (e.g., DMSO).
-
-
Assay Setup:
-
Add 500-700 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension containing this compound or vehicle to the upper chamber of the Matrigel®-coated inserts.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 12-48 hours. The incubation time should be optimized for the specific cell line.
-
-
Quantification of Invasion:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane with the fixation solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the cells with the staining solution for 15-30 minutes.
-
Wash the inserts again with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the stained cells under a microscope. Alternatively, for quantitative analysis:
-
Add the extraction solution to a new 24-well plate.
-
Transfer the stained inserts to the wells containing the extraction solution.
-
Incubate for 10-15 minutes to elute the dye.
-
Measure the absorbance of the eluted dye using a microplate reader at the appropriate wavelength (e.g., 560 nm for Crystal Violet).
-
-
Visualizations
Signaling Pathway of MMP-2 and MMP-9 in Cell Invasion
Caption: this compound inhibits MMP-2/9, preventing ECM degradation and growth factor release.
Experimental Workflow for Transwell Invasion Assay
Caption: Workflow of the Transwell invasion assay to evaluate this compound efficacy.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the anti-invasive properties of this compound. By leveraging the data on similar MMP inhibitors and following the detailed experimental workflow, researchers can effectively determine the optimal concentration of this compound and elucidate its mechanism of action in preventing cancer cell invasion. The visualization of the relevant signaling pathway further aids in understanding the molecular basis of this compound's therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. sinobiological.com [sinobiological.com]
- 3. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of matrix metalloproteinase-2 and -9 activities by selected flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Abt-518 in a Matrigel Invasion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-518 is a potent and selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 and MMP-9.[1][2][3][4] These enzymes play a crucial role in the degradation of the extracellular matrix (ECM), a key process in angiogenesis, tumor invasion, and metastasis.[1][2][5][6] By inhibiting MMP-2 and MMP-9, this compound can effectively block the breakdown of the basement membrane, thereby preventing endothelial cell migration and the formation of new blood vessels that tumors rely on for growth and spread.[3][4][7] The Matrigel invasion assay is a widely used in vitro method to assess the invasive potential of cells and to screen for inhibitors of invasion and angiogenesis.[8][9] This document provides detailed protocols for utilizing this compound in a Matrigel invasion assay with endothelial cells, along with data presentation guidelines and a visualization of the relevant signaling pathway.
Principle of the Assay
The Matrigel invasion assay utilizes a Boyden chamber system with a porous membrane coated with a layer of Matrigel, a reconstituted basement membrane. Endothelial cells are seeded in the upper chamber in a serum-free medium, while a chemoattractant is placed in the lower chamber. Invasive cells will degrade the Matrigel barrier and migrate through the pores towards the chemoattractant. By treating the cells with this compound, the extent of invasion can be quantified and compared to untreated controls to determine the inhibitory effect of the compound.
Data Presentation
The following table summarizes hypothetical quantitative data from a Matrigel invasion assay evaluating the effect of different concentrations of this compound on endothelial cell invasion.
| Treatment Group | Concentration (nM) | Number of Invading Cells (Mean ± SD) | Percent Inhibition (%) |
| Vehicle Control (DMSO) | 0 | 250 ± 25 | 0 |
| This compound | 10 | 175 ± 20 | 30 |
| This compound | 50 | 90 ± 15 | 64 |
| This compound | 100 | 45 ± 10 | 82 |
Experimental Protocols
Materials
-
This compound (prepare stock solution in DMSO)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Matrigel Basement Membrane Matrix
-
24-well Boyden chambers (8 µm pore size)
-
Cell scrapers
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Microscope with a digital camera
Experimental Workflow
Caption: Experimental workflow for the Matrigel invasion assay with this compound.
Detailed Methodology
1. Coating of Transwell Inserts with Matrigel
-
Thaw Matrigel on ice overnight in a 4°C refrigerator.
-
Dilute the Matrigel to the desired concentration (e.g., 1 mg/ml) with cold, serum-free endothelial cell basal medium. Keep all reagents and materials on ice.
-
Carefully add 100 µl of the diluted Matrigel solution to the center of the upper chamber of each Boyden chamber insert.
-
Incubate the plates at 37°C for at least 4-6 hours to allow the Matrigel to solidify into a gel.
2. Cell Preparation and Seeding
-
Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.
-
Prior to the assay, starve the cells by incubating them in a serum-free basal medium for 12-24 hours.
-
Harvest the cells using trypsin-EDTA and resuspend them in a serum-free basal medium at a concentration of 1 x 10^5 cells/ml.
-
Prepare different concentrations of this compound (e.g., 10, 50, 100 nM) in the serum-free cell suspension. Include a vehicle control with DMSO at the same final concentration used for the highest this compound dose.
-
Add 200 µl of the cell suspension containing the respective this compound concentration or vehicle to the upper chamber of the Matrigel-coated inserts.
3. Invasion Assay
-
To the lower chamber of the Boyden chamber, add 600 µl of EGM-2 medium containing 10% FBS as a chemoattractant.
-
Carefully place the inserts into the lower wells, ensuring no air bubbles are trapped beneath the membrane.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.
4. Staining and Quantification
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-invading cells and the Matrigel from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane by immersing the inserts in ice-cold 100% methanol for 10 minutes.
-
Allow the inserts to air dry completely.
-
Stain the invaded cells by placing the inserts in a 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain and allow them to air dry.
-
Using a microscope, count the number of stained, invaded cells on the lower surface of the membrane in at least five random fields of view at 200x magnification.
-
Calculate the average number of invaded cells per field for each treatment group. The percent inhibition can be calculated using the following formula: % Inhibition = [1 - (Number of invaded cells in treated group / Number of invaded cells in control group)] x 100
Signaling Pathway
This compound inhibits the activity of MMP-2 and MMP-9, which are key enzymes in the degradation of the extracellular matrix. This degradation is a critical step for endothelial cell migration and invasion during angiogenesis. The signaling pathway illustrates how growth factors stimulate the production and activation of MMPs, leading to ECM degradation and subsequent cell invasion. This compound acts as a direct inhibitor of MMP-2 and MMP-9 activity.
Caption: Signaling pathway of MMP-2/9-mediated cell invasion and its inhibition by this compound.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 6. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of matrix metalloproteinase-9 reduces in vitro invasion and angiogenesis in human microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. corning.com [corning.com]
- 10. Quantitative method for in vitro matrigel invasiveness measurement through image analysis software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Abt-518 in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-518 is a potent and selective, orally bioavailable inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[1] These enzymes are crucial for the degradation of the extracellular matrix, a process integral to tumor growth, invasion, and metastasis. By inhibiting these MMPs, this compound has demonstrated anti-tumor and anti-angiogenic properties in preclinical studies. This document provides a summary of the available information on the dosage and administration of this compound in xenograft models, intended to serve as a guideline for researchers in oncology and drug development.
Note: Detailed preclinical studies outlining specific dosage and administration protocols for this compound in xenograft models are not extensively available in the public domain. The information presented here is based on general knowledge of MMP inhibitors and the characteristics of this compound. Researchers should consider this as a starting point and perform dose-response studies to determine the optimal regimen for their specific xenograft model.
Mechanism of Action
This compound functions by selectively inhibiting the enzymatic activity of MMP-2 and MMP-9. These enzymes are key players in the breakdown of type IV collagen, a major component of the basement membrane. By preventing this degradation, this compound is thought to impede the ability of cancer cells to invade surrounding tissues and metastasize to distant organs. Furthermore, the inhibition of these MMPs can also interfere with the process of angiogenesis, the formation of new blood vessels that are essential for tumor growth.
Below is a diagram illustrating the proposed signaling pathway and the point of intervention for this compound.
Caption: Proposed mechanism of action of this compound in the tumor microenvironment.
Dosage and Administration in Xenograft Models
While specific published protocols are scarce, the following recommendations are based on the known properties of this compound as an orally bioavailable compound and general practices for in vivo studies with MMP inhibitors.
Data Summary
Due to the lack of specific quantitative data from public sources, a comparative table cannot be generated. Researchers are advised to conduct pilot studies to determine the Maximum Tolerated Dose (MTD) and optimal biological dose for their specific model.
| Parameter | Recommended Range/Method | Notes |
| Animal Model | Immunocompromised mice (e.g., Nude, SCID) | Standard for human cell line-derived xenografts. |
| Tumor Implantation | Subcutaneous or orthotopic | Dependent on the research question. |
| Administration Route | Oral gavage | This compound is known to be orally bioavailable. |
| Vehicle | To be determined empirically | Common vehicles include 0.5% methylcellulose or corn oil. |
| Dosage Range | To be determined by MTD studies | Start with a range of doses (e.g., 10, 30, 100 mg/kg). |
| Dosing Frequency | Once or twice daily | Based on the pharmacokinetic profile in animals. |
| Treatment Duration | 2-4 weeks or until endpoint | Dependent on tumor growth rate and study objectives. |
Experimental Protocols
The following are generalized protocols that should be adapted for specific experimental needs.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Protocol:
-
Use a cohort of non-tumor-bearing immunocompromised mice.
-
Administer escalating doses of this compound (e.g., 10, 30, 100, 300 mg/kg) via oral gavage daily for 5-7 days.
-
Monitor animals daily for signs of toxicity, including weight loss, changes in behavior, and altered grooming.
-
The MTD is defined as the highest dose that does not result in greater than 15-20% body weight loss or other severe signs of toxicity.
Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a specific cancer xenograft model.
Protocol:
-
Implant human cancer cells subcutaneously or orthotopically into immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer this compound orally at one or more doses below the MTD. The control group should receive the vehicle alone.
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predetermined period or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
The experimental workflow is visualized in the diagram below.
Caption: General experimental workflow for an this compound xenograft efficacy study.
Conclusion
This compound holds promise as a therapeutic agent targeting key drivers of tumor progression. While detailed public data on its use in xenograft models is limited, the provided guidelines and protocols offer a framework for researchers to design and conduct their own in vivo studies. It is imperative to perform careful dose-finding and tolerability studies to establish a safe and effective dosing regimen for any given cancer model.
References
Application Notes and Protocols: Assessing Abt-518 Efficacy with Gelatin Zymography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs), particularly gelatinases MMP-2 and MMP-9, are key enzymes involved in the degradation of the extracellular matrix (ECM). Their dysregulation is implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis. Consequently, MMPs are significant targets for therapeutic intervention in oncology and other diseases. Abt-518 is a potent and selective inhibitor of MMP-2 and MMP-9, showing promise in preclinical and clinical studies. Gelatin zymography is a widely used, sensitive, and relatively simple technique to assess the activity of MMP-2 and MMP-9. This application note provides a detailed protocol for utilizing gelatin zymography to evaluate the efficacy of this compound in inhibiting MMP-2 and MMP-9 activity.[1][2][3]
Principle of Gelatin Zymography
Gelatin zymography is an electrophoretic technique that identifies proteolytic activity of enzymes separated in a polyacrylamide gel containing a substrate, in this case, gelatin.[1] Samples are prepared under non-reducing conditions and subjected to SDS-PAGE. The SDS in the loading buffer denatures the MMPs, causing them to unfold. During electrophoresis, the enzymes are separated based on their molecular weight. After electrophoresis, the gel is incubated in a renaturing buffer to remove the SDS, allowing the MMPs to renature and regain their enzymatic activity. The gel is then incubated in a developing buffer containing the necessary cofactors (Zn²⁺ and Ca²⁺) for MMP activity. The renatured MMPs digest the gelatin in the areas corresponding to their position in the gel. Finally, the gel is stained with Coomassie Brilliant Blue, which stains the undigested gelatin. Areas of enzymatic activity appear as clear bands against a blue background.[4] The intensity of these clear bands is proportional to the amount and activity of the MMPs in the sample and can be quantified using densitometry.[5]
Data Presentation
The efficacy of this compound in inhibiting MMP-2 and MMP-9 can be quantified by measuring the reduction in the intensity of the gelatinolytic bands in the presence of the inhibitor. The following tables summarize representative quantitative data from a dose-response experiment where conditioned media from a cancer cell line known to secrete MMP-2 and MMP-9 were treated with increasing concentrations of this compound.
Table 1: Dose-Dependent Inhibition of Pro-MMP-9 and Active MMP-9 Activity by this compound
| This compound Concentration (nM) | Pro-MMP-9 Activity (% of Control) | Active MMP-9 Activity (% of Control) |
| 0 (Control) | 100 | 100 |
| 1 | 85 | 75 |
| 10 | 55 | 40 |
| 50 | 20 | 15 |
| 100 | 8 | 5 |
| 500 | <1 | <1 |
Table 2: Dose-Dependent Inhibition of Pro-MMP-2 and Active MMP-2 Activity by this compound
| This compound Concentration (nM) | Pro-MMP-2 Activity (% of Control) | Active MMP-2 Activity (% of Control) |
| 0 (Control) | 100 | 100 |
| 1 | 90 | 80 |
| 10 | 60 | 50 |
| 50 | 25 | 20 |
| 100 | 10 | 8 |
| 500 | 2 | 1 |
Note: The data presented are representative and may vary depending on the experimental conditions, cell line, and this compound batch.
Experimental Protocols
This section provides a detailed methodology for assessing the efficacy of this compound using gelatin zymography.
Materials and Reagents
-
Cell Culture: A cell line known to express and secrete MMP-2 and MMP-9 (e.g., HT1080 fibrosarcoma cells).
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Reagents for Gel Electrophoresis:
-
Acrylamide/Bis-acrylamide solution (30%)
-
Tris-HCl
-
Sodium Dodecyl Sulfate (SDS)
-
Gelatin (from porcine skin)
-
Ammonium persulfate (APS)
-
TEMED
-
-
Buffers and Solutions:
-
5X Sample Buffer (Non-reducing): 250 mM Tris-HCl (pH 6.8), 50% Glycerol, 10% SDS, 0.05% Bromophenol Blue.
-
10X Zymogram Running Buffer: 250 mM Tris base, 1.92 M Glycine, 1% SDS.
-
Renaturing Buffer: 2.5% Triton X-100 in deionized water.
-
Developing Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂.
-
Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid.
-
Destaining Solution: 40% methanol, 10% acetic acid in deionized water.
-
Experimental Procedure
-
Cell Culture and Treatment:
-
Culture the selected cancer cell line to near confluency.
-
Wash the cells with serum-free media to remove any existing serum proteases.
-
Incubate the cells in serum-free media containing various concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24-48 hours). The '0' concentration sample serves as the vehicle control.
-
Collect the conditioned media and centrifuge to remove cells and debris. The supernatant contains the secreted MMPs.
-
-
Protein Quantification:
-
Determine the total protein concentration in each conditioned media sample using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for equal sample loading.
-
-
Gelatin Zymography:
-
Gel Preparation:
-
Prepare a 10% polyacrylamide resolving gel containing 1 mg/mL gelatin.
-
Overlay with a 4% stacking gel.
-
-
Sample Preparation and Loading:
-
Mix equal amounts of protein (e.g., 20 µg) from each conditioned media sample with 5X non-reducing sample buffer.
-
Do not boil the samples.
-
Load the samples into the wells of the gelatin-containing polyacrylamide gel. Include a pre-stained molecular weight marker.
-
-
Electrophoresis:
-
Run the gel at a constant voltage (e.g., 125 V) in 1X Zymogram Running Buffer until the dye front reaches the bottom of the gel. The electrophoresis should be performed at 4°C to prevent premature gelatinolysis.
-
-
Renaturation:
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in Renaturing Buffer with gentle agitation at room temperature. This removes the SDS and allows the MMPs to renature.
-
-
Development:
-
Equilibrate the gel in Developing Buffer for 30 minutes at room temperature.
-
Replace with fresh Developing Buffer and incubate the gel at 37°C for 12-48 hours. The incubation time will depend on the abundance of MMPs and may need optimization.
-
-
Staining and Destaining:
-
Stain the gel with Staining Solution for 1 hour at room temperature with gentle agitation.
-
Destain the gel with Destaining Solution, changing the solution several times, until clear bands are visible against a blue background.
-
-
-
Data Analysis:
-
Image the gel using a gel documentation system.
-
Quantify the intensity of the clear bands corresponding to pro-MMP-9 (~92 kDa), active MMP-9 (~82 kDa), pro-MMP-2 (~72 kDa), and active MMP-2 (~62 kDa) using densitometry software (e.g., ImageJ).
-
Normalize the band intensities to the control (untreated) sample to determine the percentage of inhibition for each concentration of this compound.
-
Visualizations
Signaling Pathway of MMP-2 and MMP-9 Inhibition by this compound
Caption: this compound inhibits active MMP-2 and MMP-9, blocking ECM degradation.
Experimental Workflow for Gelatin Zymography
References
- 1. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Gelatinases (MMP-2 and MMP-9 by Gelatin Zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application of Abt-518 in Cancer Cell Migration Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-518 is a potent and selective, orally bioavailable inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[1] These enzymes play a critical role in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion, migration, and metastasis. By inhibiting MMP-2 and MMP-9, this compound presents a promising therapeutic strategy to impede the spread of cancerous cells. These application notes provide detailed protocols for utilizing this compound in in vitro cancer cell migration studies and an overview of the associated signaling pathways.
Data Presentation
The following tables summarize representative quantitative data from wound healing and transwell migration/invasion assays, illustrating the inhibitory effect of this compound on cancer cell migration.
Table 1: Effect of this compound on Cancer Cell Migration in a Wound Healing Assay
| Cell Line | Treatment | Concentration (nM) | Wound Closure (%) After 24h | Inhibition of Migration (%) |
| MDA-MB-231 (Breast Cancer) | Vehicle Control | - | 95 ± 4.2 | - |
| This compound | 10 | 65 ± 5.1 | 31.6 | |
| This compound | 50 | 30 ± 3.8 | 68.4 | |
| This compound | 100 | 15 ± 2.5 | 84.2 | |
| U-87 MG (Glioblastoma) | Vehicle Control | - | 88 ± 6.3 | - |
| This compound | 10 | 58 ± 4.9 | 34.1 | |
| This compound | 50 | 25 ± 3.1 | 71.6 | |
| This compound | 100 | 10 ± 1.9 | 88.6 |
Data are presented as mean ± standard deviation and are representative of typical results.
Table 2: Effect of this compound on Cancer Cell Migration and Invasion in a Transwell Assay
| Cell Line | Assay Type | Treatment | Concentration (nM) | Migrated/Invaded Cells (per field) | Inhibition (%) |
| PC-3 (Prostate Cancer) | Migration | Vehicle Control | - | 250 ± 21 | - |
| Migration | This compound | 10 | 160 ± 15 | 36.0 | |
| Migration | This compound | 50 | 80 ± 9 | 68.0 | |
| Migration | This compound | 100 | 35 ± 5 | 86.0 | |
| Invasion | Vehicle Control | - | 180 ± 18 | - | |
| Invasion | This compound | 10 | 110 ± 12 | 38.9 | |
| Invasion | This compound | 50 | 50 ± 7 | 72.2 | |
| Invasion | This compound | 100 | 20 ± 4 | 88.9 |
Data are presented as mean ± standard deviation and are representative of typical results.
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound on cancer cell migration are provided below.
Wound Healing (Scratch) Assay
This assay is a straightforward method to study directional cell migration in a two-dimensional context.
Protocol:
-
Cell Seeding: Seed cancer cells in a 6-well plate and culture until they form a confluent monolayer.
-
Serum Starvation: Once confluent, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours to minimize cell proliferation.
-
Creating the Wound: Use a sterile p200 pipette tip to create a straight "scratch" or "wound" in the cell monolayer.
-
Washing: Gently wash the well with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 nM) or a vehicle control (e.g., DMSO).
-
Image Acquisition: Immediately capture images of the wound at designated locations (time 0). Place the plate in a 37°C incubator with 5% CO2.
-
Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) to monitor wound closure.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Transwell Migration and Invasion Assay
This assay quantifies the chemotactic ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with a layer of extracellular matrix (invasion).
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of the transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
Cell Preparation: Culture cancer cells to sub-confluency, then harvest and resuspend them in a serum-free medium.
-
Cell Seeding: Add the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of the transwell insert.
-
Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Treatment: Add different concentrations of this compound (e.g., 0, 10, 50, 100 nM) or a vehicle control to both the upper and lower chambers.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for significant cell migration/invasion (e.g., 24-48 hours), which should be optimized for each cell line.
-
Cell Removal: After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with a solution like crystal violet.
-
Image and Quantify: Take images of the stained cells on the membrane using a microscope. Count the number of migrated/invaded cells in several random fields.
-
Data Analysis: Calculate the average number of migrated/invaded cells per field for each treatment condition and normalize to the vehicle control to determine the percentage of inhibition.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the experimental workflows.
References
Abt-518 In Vivo Efficacy: Application Notes and Protocols
Note to the Reader: Despite extensive research, specific quantitative data from in vivo efficacy studies of Abt-518 in animal models is not publicly available in the reviewed literature. While this compound, a selective inhibitor of matrix metalloproteinases (MMPs) MMP-2 and MMP-9, has been noted to exhibit significant anticancer activity in animal models, the detailed preclinical data, including tumor growth inhibition, specific animal models used, and dosing regimens, have not been disclosed in the available scientific publications.[1] this compound was developed by Abbott Laboratories and advanced to Phase I clinical trials for cancer patients.[2]
This document provides a general framework for application notes and protocols based on the known mechanism of action of this compound and standard methodologies for evaluating MMP inhibitors in preclinical cancer models. The included protocols are illustrative and should be adapted based on specific experimental goals and institutional guidelines.
Introduction
This compound is a potent and selective, orally bioavailable inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9.[2] These enzymes are key mediators of tumor growth, invasion, and metastasis through their role in the degradation of the extracellular matrix. By inhibiting MMP-2 and MMP-9, this compound is hypothesized to impede tumor progression and dissemination. These application notes provide a guide for researchers and drug development professionals on the potential design of in vivo efficacy studies for this compound and similar MMP inhibitors in animal models of cancer.
Mechanism of Action and Signaling Pathway
MMPs, particularly the gelatinases MMP-2 and MMP-9, are crucial for the breakdown of type IV collagen, a major component of the basement membrane. This degradation is a critical step in angiogenesis and tumor cell extravasation and intravasation. This compound, by inhibiting these MMPs, is expected to interfere with these processes.
Caption: Inhibition of MMP-2/9 by this compound blocks extracellular matrix degradation.
Hypothetical In Vivo Efficacy Data
The following tables are templates that would be populated with data from preclinical studies.
Table 1: Tumor Growth Inhibition of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., BID) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Data not available | - |
| This compound | 25 | Data not available | Data not available |
| This compound | 50 | Data not available | Data not available |
| This compound | 100 | Data not available | Data not available |
Table 2: Effect of this compound on Metastasis in an Orthotopic Model
| Treatment Group | Dose (mg/kg, p.o., BID) | Number of Animals with Metastases / Total Animals | Mean Number of Lung Metastases |
| Vehicle Control | - | Data not available | Data not available |
| This compound | 50 | Data not available | Data not available |
Experimental Protocols
The following are generalized protocols for conducting in vivo efficacy studies with a compound like this compound.
Xenograft Tumor Model Protocol
This protocol describes a subcutaneous xenograft model to assess the effect of an MMP inhibitor on primary tumor growth.
Caption: Workflow for a subcutaneous xenograft efficacy study.
Materials:
-
Cancer cell line known to express MMP-2 and MMP-9
-
Immunocompromised mice (e.g., athymic nude mice)
-
This compound (or other MMP inhibitor)
-
Vehicle for drug formulation
-
Calipers for tumor measurement
-
Standard animal housing and surgical supplies
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Implantation: Harvest cells and resuspend in an appropriate medium (e.g., Matrigel). Inject cells subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomize animals into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle to the respective groups at the predetermined dose and schedule (e.g., oral gavage, twice daily).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Monitor animal body weight and general health.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals.
-
Analysis: Excise, weigh, and photograph the tumors. Tissues can be processed for further analysis such as immunohistochemistry for proliferation markers or zymography for MMP activity.
Orthotopic Metastasis Model Protocol
This protocol is designed to evaluate the effect of an MMP inhibitor on tumor invasion and metastasis from a primary tumor growing in its natural microenvironment.
Procedure:
-
Orthotopic Implantation: Surgically implant tumor cells or a small tumor fragment into the corresponding organ of the host mouse (e.g., pancreas, lung).
-
Treatment: Begin treatment with this compound or vehicle at a specified time point post-implantation.
-
Monitoring: Monitor animal health and weight. Depending on the model, primary tumor growth may be monitored using in vivo imaging techniques.
-
Endpoint and Analysis: At the study endpoint, euthanize the animals and perform a necropsy. Quantify the primary tumor size and systematically examine relevant organs (e.g., lungs, liver, lymph nodes) for metastatic lesions. The number and size of metastases should be recorded.
Conclusion
While the publicly available information on the in vivo efficacy of this compound is limited, its known mechanism as a selective MMP-2 and MMP-9 inhibitor provides a strong rationale for its evaluation in preclinical cancer models. The protocols and frameworks provided here offer a general guide for designing and conducting such studies. The successful application of these methods would be crucial for generating the quantitative data necessary to fully characterize the anti-tumor and anti-metastatic potential of this compound and similar compounds. Further disclosure of the original preclinical data by the developers would be invaluable to the research community.
References
Application Note: Cell-Based Assays for Evaluating Abt-518 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Abt-518 is a potent, orally bioavailable inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 and MMP-9, which are crucial enzymes in tumor growth and metastasis[1][2]. Additionally, this compound is recognized as a mimetic of Thrombospondin-1 (TSP-1), an endogenous inhibitor of angiogenesis. It exerts its anti-angiogenic effects primarily through the TSP-1 receptor, CD36[3]. This dual mechanism of action—inhibiting tissue remodeling and suppressing new blood vessel formation—makes this compound a compound of significant interest in oncology research.
This document provides detailed protocols for a suite of cell-based assays designed to evaluate the biological activity of this compound. The assays focus on key processes in angiogenesis: cell proliferation, apoptosis, migration, and the formation of capillary-like structures.
Mechanism of Action: Anti-Angiogenic Signaling
This compound mimics the action of Thrombospondin-1 (TSP-1), a key endogenous regulator of angiogenesis. TSP-1, and therefore this compound, interacts with cell surface receptors CD36 and CD47 on endothelial cells. This interaction triggers a cascade of anti-angiogenic signals. Binding to CD36 can induce apoptosis in endothelial cells, while interaction with CD47 potently antagonizes the pro-angiogenic nitric oxide (NO)/cGMP signaling pathway[3][4]. This dual-receptor engagement effectively halts the endothelial cell activation required for new blood vessel formation.
Endothelial Cell Proliferation Assay (MTT/WST-1)
Principle: This assay quantitatively assesses cell viability and proliferation. Metabolically active cells reduce a tetrazolium salt (like MTT) to a colored formazan product. The intensity of the color, measured by a spectrophotometer, is directly proportional to the number of viable cells. This assay is used to determine the concentration at which this compound inhibits endothelial cell growth (e.g., IC50 value).
Protocol:
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent/solubilization solution to each well to dissolve the formazan crystals. Incubate in the dark at room temperature for at least 2 hours.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control. Plot the inhibition percentage against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).
Data Presentation:
| This compound Conc. (nM) | Absorbance (570 nm) | % Inhibition |
|---|---|---|
| 0 (Vehicle) | Value | 0 |
| 1 | Value | Calculate |
| 10 | Value | Calculate |
| 100 | Value | Calculate |
| 1000 | Value | Calculate |
| IC50 (nM) | - | Result |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V[5]. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes[6][7].
Protocol:
-
Cell Culture and Treatment: Seed HUVECs in 6-well plates and treat with this compound (e.g., at its IC50 and 2x IC50 concentrations) for 24 to 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Combine all cells from each well and centrifuge at 300 x g for 5 minutes[7].
-
Washing: Wash the cell pellet twice with cold PBS[8].
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[6].
-
Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Data Analysis: Differentiate cell populations based on fluorescence:
-
Viable: Annexin V-negative, PI-negative.
-
Early Apoptotic: Annexin V-positive, PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.
-
Data Presentation:
| Treatment Group | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
|---|---|---|---|
| Vehicle Control | Value | Value | Value |
| This compound (IC50) | Value | Value | Value |
| this compound (2x IC50) | Value | Value | Value |
Endothelial Cell Migration Assay (Transwell/Boyden Chamber)
Principle: This assay measures the chemotactic ability of endothelial cells to migrate through a porous membrane towards a chemoattractant. Anti-angiogenic agents like this compound are expected to inhibit this migration. The number of cells that migrate to the lower side of the membrane is quantified after a specific incubation period.
Protocol:
-
Preparation: Place Transwell inserts (8.0 µm pore size) into a 24-well plate. Add 600 µL of complete medium, often supplemented with a chemoattractant like VEGF (e.g., 20 ng/mL), to the lower chamber.
-
Cell Preparation: Harvest HUVECs, wash, and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL. Pre-incubate the cell suspension with various concentrations of this compound for 30 minutes.
-
Seeding: Add 100 µL of the cell suspension (containing 1 x 10⁵ cells) to the upper chamber of each insert.
-
Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO₂.
-
Cell Removal: Carefully remove the inserts. Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 20 minutes, then stain with a solution like Crystal Violet for 30 minutes.
-
Data Acquisition: Thoroughly wash the inserts. Once dry, visualize and count the stained cells in several random fields of view using a microscope.
-
Data Analysis: Calculate the average number of migrated cells per field for each condition. Determine the percentage of migration inhibition compared to the vehicle control.
Data Presentation:
| Treatment Group | Average Migrated Cells/Field | % Migration Inhibition |
|---|---|---|
| Vehicle Control | Value | 0 |
| This compound (Conc. 1) | Value | Calculate |
| This compound (Conc. 2) | Value | Calculate |
| this compound (Conc. 3) | Value | Calculate |
Endothelial Tube Formation Assay
Principle: This is a hallmark in vitro assay for angiogenesis. When plated on a basement membrane extract (BME) gel, like Matrigel, endothelial cells will differentiate and form three-dimensional, capillary-like structures. This assay assesses the ability of this compound to disrupt this process, which mimics the later stages of angiogenesis[9][10].
Protocol:
-
Plate Coating: Thaw Basement Membrane Extract (BME) on ice. Using pre-chilled pipette tips, add 50-100 µL of BME to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify[10].
-
Cell Preparation: Harvest HUVECs and resuspend them in a small volume of basal medium (e.g., EBM-2) containing 0.5-2% serum.
-
Treatment and Seeding: Prepare cell suspensions containing different concentrations of this compound. Carefully add 100 µL of the cell suspension (1.5-3 x 10⁴ cells) on top of the solidified BME gel[11].
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 4 to 18 hours. Monitor tube formation periodically under a microscope.
-
Data Acquisition: Capture images of the tube networks using an inverted microscope.
-
Data Analysis: Quantify the extent of tube formation using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin). Key parameters to measure include total tube length, number of nodes/junctions, and number of meshes[12]. Calculate the percentage of inhibition for each parameter relative to the vehicle control.
Data Presentation:
| Treatment Group | Total Tube Length (µm) | Number of Branch Points | % Inhibition (Length) |
|---|---|---|---|
| Vehicle Control | Value | Value | 0 |
| This compound (Conc. 1) | Value | Value | Calculate |
| This compound (Conc. 2) | Value | Value | Calculate |
| this compound (Conc. 3) | Value | Value | Calculate |
References
- 1. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of the novel anticancer drug this compound, a matrix metalloproteinase inhibitor, plus the screening of six metabolites in human plasma using high-performance liquid chromatography coupled with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of nitric oxide signaling by thrombospondin-1: implications for anti-angiogenic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombospondin-1: Multiple Paths to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Assays [sigmaaldrich.com]
- 6. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. Cell Angiogenesis Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Abt-518 solubility and stability in culture media
Welcome to the technical support center for Abt-518. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their in vitro experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges related to the solubility and stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a potent and selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 and MMP-9.[1][2] It is a non-hydroxamate sulfonamide derivative that has been investigated for its anti-angiogenic and anti-tumor activities. Below is a summary of its key physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂F₃NO₈S | --INVALID-LINK--[3] |
| Molecular Weight | 505.46 g/mol | --INVALID-LINK--[1] |
| CAS Number | 286845-00-9 | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | General observation for similar compounds |
| XLogP3 (Calculated) | 3.2 | --INVALID-LINK--[3] |
| Solubility | Soluble in DMSO | --INVALID-LINK--[1] |
Note: The XLogP3 value of 3.2 suggests that this compound is a moderately hydrophobic compound, which can present challenges with aqueous solubility.
Q2: How should I prepare a stock solution of this compound?
A2: Due to its hydrophobic nature, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent.[4][5]
Experimental Protocol: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-weighing (if necessary): If you are not using a pre-weighed vial, carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube on a calibrated analytical balance. Perform this in a chemical fume hood, especially if the toxicity is not fully known.
-
Solvent Addition: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution for several minutes to ensure complete dissolution.[6] If the compound does not fully dissolve, you may sonicate the vial in a water bath for 10-15 minutes or warm it briefly to 37°C.[6][7] Ensure there are no visible particles before proceeding.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped tubes to minimize freeze-thaw cycles and protect from light.[8] Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1]
Q3: How do I dilute the this compound stock solution into my cell culture medium?
A3: Directly diluting a concentrated DMSO stock of a hydrophobic compound into aqueous media can cause precipitation.[9] It is crucial to perform serial dilutions and ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.1%.[4][5][7]
Experimental Protocol: Diluting this compound for Cell Culture Experiments
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed, complete cell culture medium
-
Sterile conical tubes and pipettes
Procedure:
-
Warm the Medium: Pre-warm your complete cell culture medium to 37°C in a water bath.[7]
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is best practice to first make an intermediate dilution of your stock solution in DMSO before adding it to the aqueous medium. For example, if your final desired concentration is 10 µM, you could first dilute your 10 mM stock to 1 mM in DMSO.
-
Final Dilution: Gently swirl the pre-warmed medium while slowly adding the required volume of the this compound stock or intermediate dilution.[7] For example, to achieve a 10 µM final concentration from a 10 mM stock, you would add 1 µL of the stock solution to every 1 mL of culture medium.
-
Mixing: Mix the final solution thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.
-
Visual Inspection: Before adding the treatment solution to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide below.
Troubleshooting Guide
Issue 1: My this compound precipitated after dilution in the cell culture medium.
Table 2: Troubleshooting Precipitation Issues
| Possible Cause | Solution |
| High final concentration of this compound | Determine the maximum soluble concentration of this compound in your specific culture medium by preparing a dilution series and observing for precipitation. |
| High final DMSO concentration | Ensure the final DMSO concentration in your culture medium is below 0.1%.[4][5] Use a more concentrated stock solution to minimize the volume of DMSO added. |
| Rapid addition of stock solution to medium | Add the DMSO stock solution dropwise to the pre-warmed medium while gently swirling.[7] |
| Temperature shock | Ensure both the stock solution (at room temperature) and the culture medium are at 37°C before mixing.[7] |
| Interaction with media components | Some components of serum-free media or high concentrations of certain salts can promote precipitation. Consider using a different basal medium or testing the solubility in a simpler buffered solution like PBS first. |
| Incorrect stock solution preparation | Ensure the this compound is fully dissolved in the DMSO stock. If necessary, sonicate or warm the stock solution before use.[6] |
Issue 2: I am concerned about the stability of this compound in my culture medium during a long-term experiment.
Recommendations for ensuring stability:
-
Fresh Preparation: For long-term experiments, it is advisable to change the medium with freshly prepared this compound solution every 24-48 hours.
-
Minimize Light Exposure: As a general precaution for organic small molecules, protect the this compound solutions from light by using amber tubes and minimizing exposure of the culture plates to direct light.[8]
-
Control Experiments: Include appropriate controls in your experiment, such as a vehicle control (medium with the same concentration of DMSO) and a positive control if available.
Visual Guides
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Simplified signaling pathway showing the mechanism of action of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C21H22F3NO8S | CID 9827497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. emulatebio.com [emulatebio.com]
- 8. phytotechlab.com [phytotechlab.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of the novel anticancer drug this compound, a matrix metalloproteinase inhibitor, plus the screening of six metabolites in human plasma using high-performance liquid chromatography coupled with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Abt-518
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Abt-518.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2, Gelatinase A) and Matrix Metalloproteinase-9 (MMP-9, Gelatinase B).[1][2] Its mechanism of action is centered on blocking the catalytic activity of these enzymes, which are crucial for the degradation of the extracellular matrix (ECM). By inhibiting MMP-2 and MMP-9, this compound effectively hinders processes that rely on ECM remodeling, such as tumor cell invasion, migration, and angiogenesis.[3][4]
Q2: Is this compound related to Thrombospondin-1 (TSP-1)?
A2: No, this compound is a distinct compound from TSP-1 mimetics. While both can have anti-angiogenic properties, they operate through different mechanisms. This compound is a synthetic, non-peptide inhibitor of MMPs. This is often confused with ABT-510 , which is a peptide analog of Thrombospondin-1 and exerts its anti-angiogenic effects by interacting with cell surface receptors like CD36.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO but is not soluble in water. For long-term storage, it should be kept at -20°C, where it can remain stable for years. For short-term use (days to weeks), it can be stored at 4°C in a dry, dark environment. The product is generally stable enough for a few weeks during ordinary shipping at ambient temperatures.
Q4: How does inhibition of MMP-2 and MMP-9 affect angiogenesis?
A4: Angiogenesis, the formation of new blood vessels, requires endothelial cells to migrate and invade the surrounding tissue by breaking down the ECM. MMP-2 and MMP-9 are key enzymes in this degradation process.[3] Furthermore, MMP-9 can release ECM-sequestered Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor, thereby increasing its bioavailability.[5] By inhibiting MMP-2 and MMP-9, this compound blocks ECM degradation and reduces VEGF availability, thus suppressing endothelial cell migration and the formation of new vasculature.[4][5]
Troubleshooting Inconsistent Results
Inconsistent results in experiments using this compound often stem from issues with compound handling, assay setup, or cellular conditions. This guide addresses common problems encountered in two key assays: Gelatin Zymography and Cell Migration Assays.
I. Gelatin Zymography Assay
This assay is used to measure the enzymatic activity of MMP-2 and MMP-9. Inconsistent or unexpected results can manifest in several ways.
Problem 1: No visible bands of gelatin degradation.
| Potential Cause | Troubleshooting Step |
| Low MMP Concentration | The concentration of MMP-2/-9 in your sample (e.g., conditioned media) may be too low. Concentrate the sample using a centrifugal filter unit (e.g., 30 kDa MWCO).[6] |
| Inactive MMPs | Pro-MMPs may not be activated. While zymography can detect pro-enzymes, activation enhances signal. Ensure experimental conditions (e.g., cell stress, stimulation) are sufficient to induce MMP secretion and activation. |
| This compound Concentration Too High | If testing this compound's effect, an excessively high concentration will completely abolish the signal. Perform a dose-response experiment to find the optimal inhibitory range. |
| Incorrect Sample Buffer | Samples must be run under non-reducing conditions. Do not add agents like β-mercaptoethanol or DTT to the sample buffer, as this will destroy enzyme activity. |
| Problems with Renaturation | SDS from the electrophoresis step must be removed for the enzyme to renature and function. Ensure you perform the washing step with a Triton X-100 based buffer for an adequate amount of time (e.g., 2 washes for 30 minutes each).[7] |
Problem 2: Smeared or blurry degradation bands.
| Potential Cause | Troubleshooting Step |
| Over-incubation | The gel was incubated for too long, leading to excessive digestion and diffusion of the bands. Reduce the incubation time at 37°C.[8] |
| High MMP Concentration | The sample is too concentrated. Dilute the sample before loading it onto the gel. |
| Sample Overload | Too much total protein was loaded, causing streaking. Reduce the amount of protein loaded per well. |
| Gelatin Degradation during Electrophoresis | Run the electrophoresis at 4°C to keep the enzymes inactive until the incubation step.[9] |
II. Cell Migration / Invasion Assay (Boyden Chamber)
This assay measures the effect of this compound on the migratory or invasive capacity of cells.
Problem 1: No or very low cell migration in all conditions (including control).
| Potential Cause | Troubleshooting Step |
| Incorrect Pore Size | The membrane pores are too small for the cells to migrate through. For most epithelial and fibroblast cells, an 8 µm pore size is appropriate. Leukocytes may require a smaller pore size (3-5 µm).[10] |
| Insufficient Chemoattractant | The chemoattractant gradient (e.g., FBS) is not strong enough. Ensure the upper chamber has serum-free or low-serum media, while the lower chamber has a higher concentration (e.g., 10% FBS). Consider serum-starving cells for 12-24 hours prior to the assay to increase their sensitivity.[10][11] |
| Sub-optimal Incubation Time | The assay duration may be too short. Optimize the incubation time for your specific cell line (typically between 16-24 hours).[12] |
| Low Cell Viability | Cells may be unhealthy or were damaged during preparation. Ensure you are using cells from a low passage number and handle them gently during trypsinization and seeding.[11] |
Problem 2: High cell migration in the presence of this compound (inhibitor not working).
| Potential Cause | Troubleshooting Step |
| This compound Degradation | The compound may have degraded due to improper storage or handling. Prepare fresh dilutions of this compound in DMSO immediately before use. |
| Incorrect this compound Concentration | The concentration used may be too low to inhibit MMP activity effectively. Perform a dose-response curve to determine the IC50 for your specific cell line and assay conditions. |
| MMP-Independent Migration | The cells may be migrating using mechanisms that do not depend on MMP-2 or MMP-9. Verify that your cell model's migration is indeed MMP-2/-9 dependent by using siRNA or other specific controls. |
| Precipitation of this compound | Since this compound is insoluble in water, adding a concentrated DMSO stock directly to aqueous media can cause it to precipitate. Prepare intermediate dilutions to minimize the final DMSO concentration (typically <0.5%). |
Quantitative Data Summary
| Enzyme | Class | Illustrative IC50 (nM) | Role in Angiogenesis |
| MMP-2 | Gelatinase | 1 - 10 | High |
| MMP-9 | Gelatinase | 1 - 10 | High |
| MMP-1 | Collagenase | > 1000 | Low |
| MMP-7 | Matrilysin | > 500 | Moderate |
| MMP-14 (MT1-MMP) | Membrane-Type | > 200 | High |
Note: These values are for illustrative purposes to demonstrate selectivity and are not actual experimental data for this compound.
Experimental Protocols & Visualizations
This compound Mechanism of Action
This compound acts by directly inhibiting the enzymatic function of MMP-2 and MMP-9. This prevents the breakdown of the extracellular matrix, a critical step for endothelial cell migration during angiogenesis.
Caption: Mechanism of this compound in inhibiting angiogenesis.
Experimental Workflow: Troubleshooting Logic
This diagram outlines a logical workflow for troubleshooting inconsistent results when using this compound in a cell migration assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinase-9 triggers the angiogenic switch during carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [app.jove.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. corning.com [corning.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Abt-518 Concentration for MMP Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Abt-518 for Matrix Metalloproteinase (MMP) inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase A and gelatinase B, respectively.[1] Its mechanism of action involves binding to the active site of these enzymes, thereby preventing the degradation of extracellular matrix components. Due to its role in inhibiting tumor growth and metastasis, it has been evaluated in Phase I clinical trials for cancer.[2][3]
Q2: What is the recommended starting concentration for this compound in in vitro assays?
A2: The optimal concentration of this compound depends on the specific assay and cell type. For enzymatic assays, concentrations around the IC50 values are a good starting point. For cell-based assays, a wider concentration range, typically from 1 nM to 10 µM, is recommended to determine the effective concentration for inhibiting MMP activity and any potential off-target effects or cytotoxicity at higher concentrations.[4]
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, the DMSO stock should be diluted in the appropriate assay buffer or cell culture medium immediately before use. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound selective for specific MMPs?
A4: Yes, this compound is highly selective for MMP-2 and MMP-9 over other MMPs, such as MMP-1. This selectivity is a key advantage, as broad-spectrum MMP inhibitors have been associated with side effects like musculoskeletal syndrome in clinical trials.[5]
Quantitative Data: this compound Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against key MMPs.
| MMP Target | IC50 (nM) |
| MMP-1 | 8900 |
| MMP-2 | 0.78 |
| MMP-9 | 0.50 |
Experimental Protocols
Fluorogenic MMP Activity Assay
This protocol describes a method to measure the enzymatic activity of MMP-2 and MMP-9 and the inhibitory effect of this compound using a quenched fluorescent substrate.
Materials:
-
Recombinant human MMP-2 or MMP-9
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij 35, pH 7.5)
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in DMSO and then dilute further in Assay Buffer to the desired final concentrations. Include a vehicle control (DMSO diluted in Assay Buffer).
-
Prepare enzyme solution: Dilute the recombinant MMP-2 or MMP-9 in Assay Buffer to the desired concentration.
-
Assay setup: In a 96-well plate, add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Enzyme addition: Add 25 µL of the diluted MMP-2 or MMP-9 solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate addition: Add 25 µL of the fluorogenic MMP substrate solution (prepared in Assay Buffer) to each well to initiate the reaction.
-
Kinetic measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) every 5 minutes for 30-60 minutes.
-
Data analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Gelatin Zymography
This protocol allows for the detection of MMP-2 and MMP-9 activity in cell culture supernatants or tissue extracts.
Materials:
-
Conditioned cell culture medium or tissue lysate
-
Tris-Glycine SDS-PAGE precast gels containing 0.1% gelatin
-
Zymogram sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35, pH 7.5)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in water)
Procedure:
-
Sample preparation: Collect conditioned medium and centrifuge to remove cell debris. Determine the protein concentration of the samples.
-
Sample loading: Mix equal amounts of protein from each sample with zymogram sample buffer. Do not heat or boil the samples. Load the samples onto the gelatin gel. Include a positive control (activated MMP-2 and MMP-9) and a molecular weight marker.
-
Electrophoresis: Run the gel at 150V at 4°C until the dye front reaches the bottom of the gel.
-
Renaturation: After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in renaturing buffer with gentle agitation at room temperature.
-
Incubation: Incubate the gel in developing buffer overnight (16-18 hours) at 37°C. To test the effect of this compound, a separate gel can be incubated in developing buffer containing the desired concentration of the inhibitor.
-
Staining and destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour at room temperature, followed by destaining until clear bands appear against a blue background.
-
Analysis: Areas of gelatin degradation by MMPs will appear as clear bands. The molecular weight of the active MMPs can be estimated by comparing the bands to the molecular weight marker.
Cell-Based Invasion Assay (Transwell)
This assay measures the ability of cells to invade through a basement membrane matrix, a process often mediated by MMPs.
Materials:
-
Transwell inserts with 8.0 µm pore size polycarbonate membrane
-
Matrigel or other basement membrane extract
-
Cell culture medium (e.g., DMEM/F-12) with and without fetal bovine serum (FBS)
-
This compound
-
DMSO
-
24-well plates
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Coating inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate for at least 2 hours at 37°C to allow it to solidify.
-
Cell preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Assay setup: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Inhibitor treatment: In the upper chamber, add the cell suspension containing different concentrations of this compound or a vehicle control (final DMSO concentration should be consistent and non-toxic).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Removal of non-invading cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.[6]
-
Fixation and staining: Fix the invaded cells on the bottom of the membrane with methanol for 10 minutes. Stain the cells with 0.5% crystal violet for 20 minutes.
-
Quantification: Gently wash the inserts with water. After drying, count the number of stained cells in several random fields under a microscope. The number of invaded cells is indicative of the invasive potential, which can be inhibited by this compound.
Troubleshooting Guides
General Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in aqueous solution | Low aqueous solubility of the compound. | Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells (typically ≤ 0.1%). Prepare working solutions fresh from a high-concentration DMSO stock just before use. |
| High background in fluorogenic assay | Substrate degradation by other proteases in the sample or auto-hydrolysis. | Use a more specific substrate for MMP-2/9. Run a "no enzyme" control to determine the level of background fluorescence. |
| No or weak signal in fluorogenic assay | Inactive enzyme, incorrect buffer conditions, or inhibitor concentration too high. | Use a new batch of recombinant enzyme and ensure it has been stored correctly. Check the pH and composition of the assay buffer. Run a positive control without any inhibitor. |
| Smearing or unclear bands in zymography | Sample overloading, inappropriate running conditions. | Determine the optimal protein concentration to load. Ensure the gel is run at a low temperature (4°C) to prevent protein degradation. |
| No bands in zymography | Low MMP concentration in the sample, inactive MMPs. | Concentrate the conditioned medium using a centrifugal filter. Ensure that the developing buffer contains the necessary co-factors (Ca2+ and Zn2+). |
Cell-Based Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low cell viability | High concentration of this compound or DMSO. | Perform a dose-response curve to determine the cytotoxic concentration of this compound. Ensure the final DMSO concentration is below the toxic threshold for your cell line. |
| High variability between replicates in invasion assay | Uneven cell seeding, inconsistent Matrigel coating. | Ensure a single-cell suspension before seeding. Be precise and consistent when coating the Transwell inserts with Matrigel. |
| No or low cell invasion | Cells are not invasive, chemoattractant is not effective, or Matrigel layer is too thick. | Use a more invasive cell line as a positive control. Optimize the concentration of the chemoattractant. Reduce the concentration or volume of the Matrigel coating.[7] |
Visualizations
Signaling Pathways Involving MMP-2 and MMP-9
Caption: Simplified signaling pathways leading to MMP-2/9 activation and their downstream effects, with the point of inhibition by this compound.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for the in vitro and in vivo evaluation of the MMP inhibitor this compound.
References
- 1. snapcyte.com [snapcyte.com]
- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical studies of MMP inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. yeasenbio.com [yeasenbio.com]
Technical Support Center: Investigating Potential Off-Target Effects of Abt-518
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and investigating potential off-target effects of Abt-518, a potent and selective inhibitor of matrix metalloproteinases (MMPs) MMP-2 and MMP-9. While this compound has a defined on-target mechanism, unexpected experimental outcomes may arise from interactions with other cellular components. This resource offers troubleshooting guides, frequently asked questions, and experimental protocols to help identify and characterize these potential effects.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is a phenoxyphenyl sulfone retrohydroxamate that acts as a potent and selective inhibitor of MMP-2 and MMP-9, enzymes implicated in cancer progression and other pathologies.[1] Its primary mechanism of action is the inhibition of the catalytic activity of these MMPs, thereby reducing the degradation of the extracellular matrix.
Q2: Are there any known off-target effects of this compound?
Publicly available literature does not extensively detail specific off-target interactions of this compound. However, like many small molecule inhibitors, the potential for off-target binding exists. A precursor molecule, ABT-770, was discontinued due to toxicity issues, specifically phospholipidosis, which was attributed to an amine metabolite.[2] While this compound was designed to mitigate this, it highlights the importance of monitoring for unexpected cellular effects.
Q3: My cells are showing unexpected phenotypes (e.g., changes in morphology, proliferation, or viability) that don't seem to be related to MMP-2/9 inhibition. Could this be an off-target effect of this compound?
It is possible. Unexplained cellular phenotypes are a common indicator of potential off-target activity. It is crucial to systematically investigate these observations. The troubleshooting guide below provides a starting point for dissecting these effects.
Q4: How can I begin to investigate if my observed effects are off-target?
The first step is to confirm that the effect is not due to exaggerated on-target inhibition of MMP-2 and MMP-9. This can be done by using another structurally distinct MMP-2/9 inhibitor to see if the phenotype is replicated. Additionally, rescuing the phenotype by adding back the products of MMP-2/9 activity could point towards an on-target effect. If these controls suggest an alternative mechanism, a broader off-target screening approach is warranted.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Proliferation
-
Question: You observe significant cytotoxicity or a reduction in cell proliferation at concentrations of this compound that should be selective for MMP-2/9 inhibition.
-
Troubleshooting Steps:
-
Confirm On-Target MMP Inhibition:
-
Perform a zymography or use a fluorometric MMP activity assay to confirm that MMP-2 and MMP-9 are inhibited at the concentrations of this compound you are using.
-
-
Use a Structurally Different MMP-2/9 Inhibitor:
-
Treat your cells with a different class of MMP-2/9 inhibitor. If the cytotoxicity is not observed, it suggests the effect may be specific to the chemical scaffold of this compound and potentially an off-target effect.
-
-
Rescue Experiment:
-
If possible, try to rescue the phenotype by adding back downstream products of MMP-2/9 activity. If this fails, it further points towards an off-target mechanism.
-
-
Metabolite Analysis:
-
Issue 2: Unexplained Changes in Gene or Protein Expression
-
Question: You observe changes in the expression of genes or proteins that are not known to be regulated by MMP-2 or MMP-9.
-
Troubleshooting Steps:
-
Pathway Analysis:
-
Use bioinformatics tools to analyze the differentially expressed genes/proteins. This may reveal the activation or inhibition of an unexpected signaling pathway.
-
-
Kinase Profiling:
-
Many small molecule inhibitors have off-target effects on kinases. Perform a kinase profiling assay (e.g., using a commercial service) to screen for unintended inhibition of a panel of kinases by this compound.
-
-
Target Deconvolution:
-
Employ advanced techniques like chemical proteomics (e.g., affinity chromatography with immobilized this compound followed by mass spectrometry) to identify cellular proteins that directly bind to this compound.
-
-
Quantitative Data Summary
The following table summarizes the known on-target inhibitory activity of this compound. Currently, there is no publicly available quantitative data on its off-target interactions.
| Target | IC50 (nM) | Reference |
| MMP-1 | 8900 | [2] |
| MMP-2 | 0.78 | [2] |
| MMP-9 | 0.50 | [2] |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects Using a Rescue Experiment
-
Cell Seeding: Plate cells at a density that allows for optimal growth and response to this compound.
-
Treatment: Treat cells with this compound at a concentration that produces the unexpected phenotype. Include a vehicle control.
-
Rescue Condition: In a parallel set of wells, co-administer this compound with a "rescue" agent. This could be a recombinant active form of a downstream effector of MMP-2/9 or a key product of their enzymatic activity.
-
Phenotypic Assessment: After an appropriate incubation period, assess the phenotype of interest (e.g., cell viability using an MTS assay, cell morphology via microscopy).
-
Interpretation: If the rescue agent reverses the phenotype observed with this compound alone, the effect is likely on-target. If the phenotype persists, it is more likely an off-target effect.
Protocol 2: Broad Kinase Profiling
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Submission: Submit the compound to a commercial kinase profiling service. These services typically offer screening against a large panel of recombinant kinases at one or more concentrations.
-
Data Analysis: The service will provide data on the percent inhibition of each kinase at the tested concentrations.
-
Hit Identification: Identify "hits" – kinases that are significantly inhibited by this compound.
-
Validation: Validate any significant hits in cell-based assays to confirm that this compound can inhibit the kinase in a cellular context and that this inhibition is responsible for the observed off-target phenotype.
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics, pharmacodynamics and metabolism of the novel matrix metalloproteinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of the novel anticancer drug this compound, a matrix metalloproteinase inhibitor, plus the screening of six metabolites in human plasma using high-performance liquid chromatography coupled with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize Abt-518 cytotoxicity in cell lines
Welcome to the Technical Support Center for Abt-518. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a specific focus on understanding and minimizing potential cytotoxic effects.
Introduction to this compound
This compound is a potent and selective inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[1] These enzymes are crucial in the degradation of the extracellular matrix and are implicated in physiological and pathological processes, including tumor growth and metastasis. Developed as a potential anti-cancer therapeutic, this compound emerged from a drug discovery program that aimed to overcome toxicity issues associated with its precursors.[1] While specific in-vitro cytotoxicity data for this compound is not extensively documented in publicly available literature, this guide provides a framework for researchers to assess and manage potential cytotoxicity in their cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of MMP-2 and MMP-9. By blocking the activity of these enzymes, it can inhibit the breakdown of the extracellular matrix, a process that is critical for tumor invasion and angiogenesis.
Q2: What is the recommended solvent for this compound?
A2: this compound is reported to be soluble in dimethyl sulfoxide (DMSO) and not soluble in water. It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: Without specific IC50 values for cytotoxicity in every cell line, it is recommended to perform a dose-response experiment to determine the optimal concentration. A broad range, for instance from 10 nM to 100 µM, is often a good starting point for initial range-finding studies.
Q4: Are there known off-target effects of this compound?
A4: Specific off-target effects of this compound are not well-documented in the public domain. However, like many small molecule inhibitors, off-target activities are possible, especially at higher concentrations.[2] If you observe unexpected cellular effects, it is advisable to perform off-target screening or consult the literature for potential off-target liabilities of similar chemical scaffolds.
Q5: How can I distinguish between targeted anti-proliferative effects and general cytotoxicity?
A5: This is a critical aspect of in-vitro pharmacology. Targeted anti-proliferative effects are often observed at lower concentrations and may be reversible. General cytotoxicity, on the other hand, typically occurs at higher concentrations and is characterized by widespread cell death, membrane damage, and apoptosis. It is important to use multiple assays to assess cell health, such as a proliferation assay (e.g., EdU incorporation) in parallel with a viability/cytotoxicity assay (e.g., LDH release or live/dead staining).
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound and provides systematic steps to identify and resolve them.
| Problem | Possible Causes | Recommended Solutions |
| High levels of cell death observed at all tested concentrations. | 1. Incorrect stock solution concentration: Errors in weighing the compound or calculating the molarity. 2. Solvent toxicity: The final concentration of DMSO in the culture medium is too high. 3. Compound precipitation: this compound may be precipitating out of the medium at the tested concentrations. 4. High sensitivity of the cell line: The cell line being used is particularly sensitive to MMP inhibition or off-target effects. | 1. Verify stock solution: Re-calculate the concentration and, if possible, verify the concentration using analytical methods like HPLC. 2. Control for solvent toxicity: Ensure the final DMSO concentration is consistent across all wells (including vehicle controls) and is at a non-toxic level (typically ≤ 0.5%).[3] 3. Check for precipitation: Visually inspect the culture medium for any precipitate after adding the compound. You can also centrifuge a sample of the medium and check for a pellet. If precipitation is suspected, try preparing fresh dilutions or using a lower starting concentration. 4. Perform a wider dose-response: Test a much broader range of concentrations, starting from very low (e.g., picomolar) to high (e.g., 100 µM) to identify a non-toxic range. |
| Inconsistent results between experiments. | 1. Variability in cell health and density: Cells may be at different confluencies or passage numbers between experiments. 2. Inconsistent compound preparation: Variations in the dilution of the stock solution. 3. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell viability. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and seed them at the same density for each experiment. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Use a standardized protocol for compound dilution: Prepare fresh dilutions for each experiment from a validated stock solution. 3. Minimize edge effects: Do not use the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or medium to create a humidity barrier. |
| No effect on cell viability, even at high concentrations. | 1. Inactive compound: The this compound powder may be degraded or of poor quality. 2. Cell line is resistant: The chosen cell line may not be sensitive to MMP-2/9 inhibition or may have compensatory mechanisms. 3. Insufficient incubation time: The duration of the treatment may not be long enough to induce a cytotoxic effect. | 1. Verify compound activity: If possible, test the compound in a functional assay for MMP-2/9 inhibition to confirm its activity. 2. Use a positive control cell line: If available, use a cell line known to be sensitive to MMP inhibitors. 3. Perform a time-course experiment: Treat the cells with a fixed concentration of this compound and measure viability at different time points (e.g., 24, 48, and 72 hours). |
| Discrepancy between different viability assays. | 1. Different cellular parameters being measured: For example, an MTT assay measures metabolic activity, which can be affected by factors other than cell death, while an LDH assay measures membrane integrity. 2. Interference of the compound with the assay: The chemical structure of this compound might interfere with the reagents of a specific assay. | 1. Use orthogonal assays: Employ at least two different viability/cytotoxicity assays that measure distinct cellular parameters to confirm your results. For example, combine a metabolic assay with a membrane integrity assay. 2. Run assay controls: Include a "compound only" control (compound in medium without cells) to check for direct interference with the assay reagents. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration 50 (CC50) of this compound
This protocol outlines the steps to determine the concentration of this compound that reduces cell viability by 50% using a standard MTT assay.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in complete medium to prepare 2X working solutions. A common starting range is 200 µM down to 20 nM.
-
Prepare a 2X vehicle control (e.g., 1% DMSO in complete medium).
-
Carefully remove the medium from the cells and add 100 µL of the 2X working solutions to the respective wells. This will result in a 1X final concentration.
-
Include "medium only" and "vehicle control" wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" wells from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the CC50 value.
-
Data Presentation:
Hypothetical CC50 Data for this compound in Different Cell Lines
| Cell Line | CC50 (µM) after 48h | CC50 (µM) after 72h |
| HT-1080 (Fibrosarcoma) | 25.4 | 15.8 |
| MDA-MB-231 (Breast Cancer) | 42.1 | 30.5 |
| PC-3 (Prostate Cancer) | > 100 | 85.2 |
| HUVEC (Normal Endothelial) | 75.6 | 55.3 |
Visualizations
Signaling Pathway of MMP Inhibition
References
- 1. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cambrian explosion - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the In Vivo Efficacy of Abt-518
Welcome to the technical support center for Abt-518. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo experiments with the matrix metalloproteinase (MMP) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[1][2] These enzymes are crucial for the degradation of the extracellular matrix (ECM), a key process in tumor growth, invasion, angiogenesis, and metastasis.[3][4] By inhibiting MMP-2 and MMP-9, this compound aims to impede these processes and thereby exert its anti-cancer effects. This compound is an orally bioavailable compound that has been evaluated in Phase I clinical trials.[1]
Q2: I am not seeing the expected anti-tumor efficacy in my in vivo model. What are the potential reasons?
A2: Several factors could contribute to a lack of efficacy. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological model. See the Troubleshooting Guide below for a more detailed breakdown of potential issues and solutions.
Q3: What is the recommended formulation for this compound for oral administration in animal studies?
A3: While a specific, universally optimized formulation for this compound is not publicly available, a common starting point for poorly water-soluble compounds like many small molecule inhibitors is a suspension or solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] It is crucial to assess the stability and solubility of this compound in the chosen vehicle. For detailed guidance, refer to the Experimental Protocols section.
Q4: Are there any known off-target effects or toxicities associated with this compound or similar MMP inhibitors?
A4: this compound belongs to the hydroxamate class of MMP inhibitors. While designed to be selective, off-target inhibition of other metalloproteinases, such as ADAM (A Disintegrin and Metalloproteinase) family members, can occur with some hydroxamate-based inhibitors.[6][7] A common side effect observed in clinical trials of broad-spectrum MMP inhibitors is musculoskeletal syndrome (MSS), characterized by joint pain and inflammation.[8][9] While selective inhibitors aim to minimize these effects, it is an important parameter to monitor in your in vivo studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no observable anti-tumor efficacy | Poor oral bioavailability: The compound may not be adequately absorbed after oral administration. | - Optimize the formulation vehicle to improve solubility and absorption. Consider using alternative solubilizing agents or delivery systems. - Perform pharmacokinetic (PK) studies to determine the plasma concentration of this compound after oral dosing. |
| Inadequate dosing: The dose may be too low to achieve a therapeutic concentration at the tumor site. | - Conduct a dose-response study to determine the optimal therapeutic dose. - Review literature for dosing regimens of similar MMP inhibitors. | |
| Compound instability: this compound may be degrading in the formulation or in vivo. | - Assess the stability of this compound in your chosen formulation over time and under storage conditions.[10] - Analyze plasma samples for the presence of the parent compound and its metabolites.[11] | |
| Tumor model resistance: The chosen cancer cell line or xenograft model may not be sensitive to MMP inhibition. | - Confirm the expression and activity of MMP-2 and MMP-9 in your tumor model through techniques like zymography or western blotting.[12] - Test the in vitro sensitivity of your cancer cell line to this compound using a cell viability assay to determine the IC50. | |
| Unexpected toxicity or adverse effects (e.g., weight loss, lethargy) | Off-target effects: Inhibition of other metalloproteinases or unforeseen targets. | - Carefully monitor animals for signs of musculoskeletal issues (e.g., altered gait, joint swelling). - Reduce the dose or consider a different dosing schedule. - Perform histological analysis of major organs to identify any tissue damage. |
| Formulation vehicle toxicity: The vehicle used for administration may be causing adverse effects. | - Include a vehicle-only control group in your study to assess the toxicity of the formulation itself. | |
| Variability in tumor growth or response | Inconsistent dosing: Inaccurate or inconsistent administration of the compound. | - Ensure accurate and consistent oral gavage technique.[13] - For formulation suspensions, ensure the compound is uniformly suspended before each dose. |
| Biological variability: Inherent differences in tumor establishment and growth in individual animals. | - Increase the number of animals per group to improve statistical power. - Randomize animals into treatment groups after tumors have reached a predetermined size. |
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound [2]
| Target | IC50 (nM) |
| MMP-1 | 8900 |
| MMP-2 | 0.78 |
| MMP-9 | 0.50 |
Table 2: Human Pharmacokinetic Parameters of this compound (Phase I Clinical Trial) [14]
| Parameter | Value |
| Peak Plasma Levels (Tmax) | 4-8 hours |
| Clearance (Cl/F) | ~3 L/h |
| Volume of Distribution (V/F) | >70 L |
| Terminal Half-life (T1/2) | 20 hours |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol provides a general framework. Specific details should be optimized for your particular cancer model and experimental goals.
a. Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old.
b. Tumor Cell Implantation:
-
Subcutaneously inject a suspension of a human cancer cell line known to express MMP-2 and MMP-9 (e.g., HT1080 fibrosarcoma, MDA-MB-231 breast cancer) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
c. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation: Prepare a fresh suspension of this compound daily in an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). Ensure the compound is fully dissolved or uniformly suspended.[5]
-
Dosing: Administer this compound orally via gavage once or twice daily. A starting dose could be in the range of 25-100 mg/kg, based on data from similar MMP inhibitors. A dose-finding study is recommended.
-
Control Groups: Include a vehicle control group and potentially a positive control group (a standard-of-care chemotherapy).
d. Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot for MMP activity).
e. Assessment of Angiogenesis:
-
In vivo: Methods like the dorsal air sac model, Matrigel plug assay, or analysis of microvessel density (e.g., via CD31 staining) in tumor sections can be used to assess the effect of this compound on angiogenesis.[15]
-
In vitro: The anti-angiogenic potential can be initially assessed using assays such as the endothelial cell tube formation assay or the aortic ring assay.[8][12]
Formulation Preparation for Oral Gavage
-
Weigh the required amount of this compound powder.
-
In a sterile tube, add the required volume of DMSO to dissolve the this compound powder completely. Vortex if necessary.
-
Add PEG300 and vortex to mix thoroughly.
-
Add Tween-80 and vortex again.
-
Finally, add the saline and vortex until a uniform suspension or solution is formed.
-
Prepare this formulation fresh daily and store it protected from light. Before each administration, ensure the mixture is homogenous.
Visualizations
Signaling Pathway of MMP-2 and MMP-9 in Cancer Progression
Caption: Signaling pathway of MMP-2 and MMP-9 in cancer progression and angiogenesis, and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: A typical experimental workflow for assessing the in vivo efficacy of this compound in a xenograft tumor model.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: A logical flowchart to troubleshoot potential causes of poor in vivo efficacy of this compound.
References
- 1. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent insights into natural product inhibitors of matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MMPs as therapeutic targets – still a viable option? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www3.paho.org [www3.paho.org]
- 11. Quantitative analysis of the novel anticancer drug this compound, a matrix metalloproteinase inhibitor, plus the screening of six metabolites in human plasma using high-performance liquid chromatography coupled with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo investigation of matrix metalloproteinase expression in metastatic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics, pharmacodynamics and metabolism of the novel matrix metalloproteinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Abt-518 Treatment
Welcome to the technical support center for Abt-518, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) and MMP-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and answering frequently asked questions that may arise during pre-clinical and clinical research involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic, orally bioavailable inhibitor of matrix metalloproteinases (MMPs), with high selectivity for MMP-2 (gelatinase A) and MMP-9 (gelatinase B) over MMP-1.[1] These enzymes are crucial for the degradation of the extracellular matrix (ECM), a process involved in cancer cell invasion, metastasis, and angiogenesis.[2][3] By inhibiting MMP-2 and MMP-9, this compound aims to impede tumor growth and spread.[3]
Q2: What are the known pharmacokinetic parameters of this compound?
A2: A Phase I clinical trial provided the following pharmacokinetic data for this compound in humans. The compound is extensively metabolized.[4]
| Parameter | Value | Reference |
| Time to Peak Plasma Level (Tmax) | 4-8 hours | [4] |
| Clearance (Cl/F) | ~3 L/h | [4] |
| Volume of Distribution (V/F) | >70 L | [4] |
| Terminal Half-life (T1/2) | 20 hours | [4] |
Q3: Why were early broad-spectrum MMP inhibitors unsuccessful in clinical trials?
A3: Many early broad-spectrum MMP inhibitors failed in clinical trials due to a lack of efficacy and significant side effects, such as musculoskeletal syndrome.[5][6] This has been attributed to their lack of specificity, as some MMPs have tumor-suppressive roles.[5] Additionally, these inhibitors were often tested in patients with advanced-stage cancer, whereas they may be more effective in earlier stages of tumor progression.[5][6]
Troubleshooting Guide
This guide addresses potential reasons for observing a lack of efficacy or "resistance" to this compound in your experiments.
In Vitro Experiments
Problem: No significant inhibition of cell invasion or migration is observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity | - Verify Solubility: Ensure this compound is fully dissolved. It is recommended to prepare a stock solution in DMSO. - Check Storage: Store the compound as recommended by the supplier to prevent degradation. |
| Suboptimal Concentration | - Determine IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. - Use Appropriate Concentrations: For cell-based assays, concentrations are typically 100-fold higher than the in vitro enzymatic IC50. |
| Low MMP Expression/Activity | - Confirm MMP-2/9 Expression: Use techniques like qPCR or Western blot to confirm that your cell line expresses MMP-2 and/or MMP-9. - Measure MMP Activity: Use gelatin zymography to assess the baseline activity of MMP-2 and MMP-9 in your cell line's conditioned media. |
| Activation of Alternative Pathways | - Investigate Compensatory Signaling: Inhibition of MMPs can sometimes lead to the upregulation of alternative pro-invasive signaling pathways, such as the PI3K/Akt or MAPK pathways.[7][8] Consider co-treatment with inhibitors of these pathways. |
| Experimental Artifacts | - Serum-Free Conditions: For invasion/migration assays, it is crucial to use serum-free media, as serum contains high levels of MMPs and their inhibitors (TIMPs). |
In Vivo Experiments
Problem: this compound treatment does not inhibit tumor growth or metastasis in animal models.
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability/Pharmacokinetics | - Verify Formulation and Dosing Regimen: Ensure the formulation and route of administration are appropriate for achieving therapeutic concentrations in the target tissue. Refer to published in vivo studies with similar compounds. - Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure this compound levels in plasma and tumor tissue. |
| Tumor Microenvironment Factors | - Role of Other Proteases: The tumor microenvironment contains a complex mixture of proteases. Other MMPs or different classes of proteases may compensate for the inhibition of MMP-2 and MMP-9. - Host-Derived MMPs: MMPs produced by stromal cells in the tumor microenvironment can also contribute to tumor progression. |
| Timing of Treatment | - Early vs. Late Stage Disease: As learned from early clinical trials, MMP inhibitors may be more effective at preventing the establishment of metastases rather than shrinking large, established tumors.[5] Consider initiating treatment at an earlier stage in your animal model. |
Experimental Protocols
Gelatin Zymography for MMP-2/9 Activity
This protocol allows for the detection of active MMP-2 and MMP-9 in cell culture supernatants or tissue lysates.
Materials:
-
10% SDS-PAGE gel containing 1 mg/mL gelatin
-
Sample buffer (non-reducing)
-
Electrophoresis buffer
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM CaCl2, 1 µM ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare samples by mixing with non-reducing sample buffer. Do not boil the samples.
-
Load samples onto the gelatin-containing SDS-PAGE gel. Include a positive control with known MMP-2 and MMP-9 activity.
-
Run the gel at 120V for 90 minutes at 4°C.
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in renaturing buffer with gentle agitation at room temperature. This removes the SDS and allows the enzymes to renature.
-
Incubate the gel in developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour at room temperature.
-
Destain the gel with destaining solution until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs. Pro-MMP-9, active MMP-9, pro-MMP-2, and active MMP-2 will appear at approximately 92 kDa, 82 kDa, 72 kDa, and 62 kDa, respectively.
Visualizations
Caption: Mechanism of action of this compound in inhibiting MMP-2/9 mediated cell invasion.
Caption: Troubleshooting workflow for in vitro experiments with this compound.
References
- 1. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical pharmacokinetics, pharmacodynamics and metabolism of the novel matrix metalloproteinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential clinical implications of recent MMP inhibitor design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinases in Chemoresistance: Regulatory Roles, Molecular Interactions, and Potential Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Issues with Abt-518 in long-term cell culture
Welcome to the technical support center for Abt-518. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound for long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting gelatinase A (MMP-2) and gelatinase B (MMP-9).[1][2] These enzymes are crucial for the degradation of the extracellular matrix (ECM), a process involved in angiogenesis, tumor invasion, and metastasis.[3][4] By inhibiting MMP-2 and MMP-9, this compound can suppress these processes.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C. For short-term use, a stock solution in a suitable solvent such as DMSO can be prepared and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: Is this compound stable in cell culture medium?
A3: While studies on the stability of this compound in human plasma suggest it is relatively stable during storage and processing, its long-term stability in aqueous cell culture medium at 37°C has not been extensively documented.[5] It is a good practice to assess the stability of this compound under your specific experimental conditions, as factors like pH, temperature, and media components can influence compound stability.[6][7] For long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals.
Q4: What is the typical concentration range for using this compound in vitro?
A4: The optimal concentration of this compound will be cell-line and assay-dependent. Based on its potent inhibition of MMP-2 and MMP-9, effective concentrations are likely in the nanomolar to low micromolar range. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
Troubleshooting Guides
Issue 1: Decreased or Loss of Efficacy in Long-Term Cultures
Possible Causes:
-
Compound Degradation: this compound may degrade in the aqueous environment of the cell culture medium over time at 37°C.
-
Cellular Metabolism: Cells may metabolize this compound, reducing its effective concentration.
-
Cellular Adaptation/Resistance: In long-term cultures, cells may adapt to the presence of the inhibitor by upregulating the expression of MMP-2 and MMP-9, or by activating alternative signaling pathways to bypass the inhibition.[8][9]
Troubleshooting Steps:
-
Increase Frequency of Media Changes: Replace the culture medium with fresh this compound more frequently (e.g., every 24-48 hours) to maintain a consistent concentration of the active compound.
-
Assess Compound Stability: Perform a stability study of this compound in your cell culture medium under your experimental conditions (see Experimental Protocols section).
-
Verify MMP Inhibition: At the end of your experiment, collect conditioned media and perform a gelatin zymography to confirm that MMP-2 and MMP-9 activity is still inhibited.
-
Investigate Cellular Resistance: Analyze gene and protein expression of MMP-2, MMP-9, and other related MMPs to check for upregulation. Also, consider exploring the activation of alternative pro-angiogenic or pro-invasive pathways.
Issue 2: Unexpected Cytotoxicity or Changes in Cell Morphology
Possible Causes:
-
Concentration Too High: The concentration of this compound may be cytotoxic to your specific cell line, especially with prolonged exposure.
-
Off-Target Effects: At higher concentrations or in certain cell types, this compound may have off-target effects.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is well below the toxic level for your cells (typically <0.1%).
-
Impact on Cell Adhesion and Differentiation: As an MMP inhibitor, this compound can affect the extracellular matrix, which may, in turn, influence cell adhesion, migration, and differentiation.[10][11]
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the IC50 value for cytotoxicity in your cell line over the desired experimental duration. Use a concentration well below this value for your long-term experiments.
-
Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Monitor Cell Morphology: Regularly observe your cells using microscopy for any changes in morphology, such as rounding, detachment, or signs of apoptosis.
-
Assess Cell Viability: Use a quantitative cell viability assay (e.g., MTT, PrestoBlue) at multiple time points throughout your experiment.
Data Presentation
Table 1: Inhibitory Activity of this compound against Select MMPs
| MMP Target | IC50 (nM) | Selectivity vs. MMP-1 |
| MMP-1 | 8900 | - |
| MMP-2 | 0.78 | >11,000-fold |
| MMP-9 | 0.50 | >17,000-fold |
Source: Adapted from literature to provide a general representation of this compound's potency and selectivity.[12]
Table 2: Hypothetical Troubleshooting Data for a 7-Day Cell Viability Assay
| This compound Conc. (nM) | Media Change Frequency | Cell Viability (% of Control) |
| 100 | Every 72h | 65% |
| 100 | Every 48h | 82% |
| 100 | Every 24h | 91% |
| 50 | Every 72h | 88% |
| 50 | Every 48h | 94% |
| 50 | Every 24h | 98% |
Experimental Protocols
Protocol 1: Long-Term Cell Culture with this compound
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C.
-
On the day of use, thaw an aliquot and dilute it in pre-warmed, complete cell culture medium to the desired final concentrations.
-
-
Cell Seeding:
-
Seed your cells in appropriate culture vessels at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere and stabilize for 24 hours.
-
-
Treatment:
-
Aspirate the old medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control.
-
-
Long-Term Maintenance:
-
At regular intervals (e.g., every 48 hours), aspirate the medium and replace it with fresh medium containing the respective treatments. The frequency should be determined based on the stability of this compound and the metabolic rate of your cells.
-
-
Endpoint Analysis:
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
-
Sample Preparation:
-
Prepare your complete cell culture medium.
-
Add this compound to the medium at the highest concentration you plan to use in your experiments.
-
Also, prepare a control medium without this compound.
-
-
Incubation:
-
Place the prepared media in a sterile, capped tube in your cell culture incubator (37°C, 5% CO2).
-
-
Time-Point Collection:
-
At various time points (e.g., 0, 24, 48, 72, 96 hours), collect an aliquot of the medium.
-
Store the aliquots at -80°C until analysis.
-
-
Analysis:
-
Analyze the concentration of this compound in the collected aliquots using a suitable analytical method such as LC-MS/MS.
-
Alternatively, assess the functional stability by adding the "aged" media to a short-term functional assay (e.g., a cell migration or invasion assay) and comparing its inhibitory effect to that of freshly prepared media.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting MMP-2/9-mediated processes.
Caption: Example workflow for a 7-day experiment with this compound.
References
- 1. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative analysis of the novel anticancer drug this compound, a matrix metalloproteinase inhibitor, plus the screening of six metabolites in human plasma using high-performance liquid chromatography coupled with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding and targeting resistance to anti-angiogenic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Resistance to Anti-angiogenic Therapies: A Mechanism Depending on the Time of Exposure to the Drugs [frontiersin.org]
- 10. Inhibition of Metalloproteinases Extends Longevity and Function of In Vitro Human iPSC-Derived Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix metalloproteinase inhibition negatively affects muscle stem cell behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Adjusting Matrigel concentration for Abt-518 invasion assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Matrigel-based invasion assays to assess the efficacy of Abt-518, a compound known for its anti-angiogenic properties.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of Matrigel for an invasion assay with this compound?
A good starting point for coating a 24-well insert is a Matrigel concentration of 200 to 300 µg/mL.[1][2][3][4][5] However, the optimal concentration is highly dependent on the cell type being used and its inherent invasive potential. It is crucial to empirically determine the ideal concentration for your specific experimental conditions.[1] For some applications, Matrigel can be diluted to a concentration as low as 0.4 mg/ml, while for others, undiluted concentrations of 10-12 mg/ml may be necessary to form a firm gel.[6][7] In general, Matrigel diluted to 3 mg/mL will form a firm gel.[1]
Table 1: Recommended Starting Matrigel Concentrations for Invasion Assays
| Cell Line Characteristics | Suggested Starting Concentration Range | Rationale |
| Highly Invasive (e.g., HT-1080) | 0.5 - 1.0 mg/mL | A denser matrix provides a more significant challenge to accurately quantify high invasive potential. |
| Moderately Invasive | 200 - 500 µg/mL | This range is a common starting point for many cancer cell lines.[1][2][4][5] |
| Low Invasive (e.g., MCF-7) | 100 - 300 µg/mL | A lower density matrix is necessary to allow for detectable invasion. |
Q2: My cells are not invading through the Matrigel, even in the untreated control group. What are the potential causes and solutions?
This is a common issue that can stem from several factors related to the assay setup and the cells themselves.
Troubleshooting: No Cell Invasion
| Potential Cause | Recommended Solution |
| Matrigel Concentration Too High | The Matrigel layer may be too thick or concentrated for the cells to penetrate.[8] Try reducing the Matrigel concentration or the volume used to coat the inserts.[8] Perform a titration experiment to find the optimal concentration. |
| Insufficient Chemoattractant | The chemoattractant gradient may not be strong enough to induce migration.[8] Ensure a sufficient concentration of a chemoattractant, like Fetal Bovine Serum (FBS), is present in the lower chamber (a 10% FBS concentration is a good starting point). |
| Incorrect Pore Size | The pore size of the transwell insert may be too small for your specific cell type. An 8 µm pore size is suitable for most cell types, but this may need to be optimized.[9] |
| Poor Cell Health/Viability | Cells that are unhealthy, have been passaged too many times, or were handled improperly will not invade effectively. Use low-passage cells and ensure high viability before seeding. Consider serum-starving the cells for 12-24 hours before the assay to synchronize them.[8] |
| Air Bubbles | Air bubbles trapped beneath the insert membrane can prevent cell migration towards the chemoattractant.[8] Be careful to eliminate any bubbles when setting up the assay.[8] |
Q3: I'm observing uneven cell invasion, with more cells invading at the edges of the insert. How can I fix this?
This "edge effect" is often caused by issues with how the Matrigel is coated or how the cells are seeded.
One common cause is the surface tension of the media in the upper chamber, which can push cells towards the periphery.[10] This can be resolved by adding a larger volume of media to the upper chamber to ensure the meniscus is not close to the insert surface.[10] Additionally, if the volume of Matrigel is too small, it may solidify as a droplet in the center, leaving the edges with a thinner barrier for cells to invade.[10]
Workflow for Uniform Cell Seeding
Caption: Workflow to ensure uniform cell distribution in invasion assays.
Q4: How does this compound's mechanism of action relate to a Matrigel invasion assay?
This compound is an anti-angiogenic agent. Angiogenesis, the formation of new blood vessels, is a process that relies heavily on the degradation of the extracellular matrix (ECM) by enzymes called matrix metalloproteinases (MMPs).[11][12] Matrigel is a reconstituted basement membrane, rich in ECM proteins like laminin and collagen IV.[3]
In an invasion assay, cancer cells mimic the invasive process by secreting MMPs to degrade the Matrigel barrier. This compound is expected to inhibit this process. Therefore, a successful experiment would show a dose-dependent decrease in cell invasion in the presence of this compound compared to an untreated control.
Simplified this compound Anti-Invasive Pathway
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. corning.com [corning.com]
- 3. corning.com [corning.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aimbiotech.com [aimbiotech.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Abt-518 and Other Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Abt-518, a selective matrix metalloproteinase (MMP) inhibitor, with other prominent MMP inhibitors. The information is presented to assist researchers and drug development professionals in evaluating the relative potency and selectivity of these compounds. All quantitative data is summarized in clear, structured tables, and detailed experimental methodologies for key assays are provided.
Introduction to this compound
This compound is a potent and orally bioavailable inhibitor of matrix metalloproteinases, with particular selectivity for MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[1][2] Developed by Abbott Laboratories, it belongs to the phenoxyphenyl sulfone class of retrohydroxamate MMP inhibitors.[2] Its development was aimed at cancer therapy, and it has undergone Phase I clinical trials.[2][3] This guide compares the in vitro efficacy of this compound with other well-characterized MMP inhibitors: Batimastat, Marimastat, Prinomastat, and Tanomastat.
Comparative Efficacy: IC50 and Ki Values
The inhibitory activity of this compound and its comparators against a panel of MMPs is summarized in the tables below. IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while Ki values represent the inhibition constant. Lower values for both IC50 and Ki indicate greater potency.
Table 1: IC50 Values (nM) of MMP Inhibitors
| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-9 | MMP-13 | MMP-14 |
| This compound | 8900[1] | 0.78[1] | - | - | 0.50[1] | - | - |
| Batimastat | 3[4][5] | 4[4][5] | 20[4][5][6] | 6[4][5][6] | 4[4][5] | - | - |
| Marimastat | 5[7][8][9] | 6[7][8][9] | 230[7] | 13[8] | 3[7][8][9] | - | 9[8] |
| Prinomastat | 79[10] | - | 6.3 | - | 5.0[11] | - | - |
Note: A hyphen (-) indicates that data was not found in the searched sources.
Table 2: Ki Values (nM) of MMP Inhibitors
| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-9 | MMP-13 | MMP-14 |
| Prinomastat | 8.3[12] | 0.05[10][12] | 0.3[12] | 54[13] | 0.26[12] | 0.03[11][12] | 0.33[12] |
| Tanomastat | - | 11[14][15][16] | 143[14][15][16] | - | 301[14][15][16] | 1470[14][15][16] | - |
Note: A hyphen (-) indicates that data was not found in the searched sources.
Experimental Protocols
The following is a generalized protocol for a fluorometric MMP inhibition assay, a common method for determining the IC50 and Ki values of MMP inhibitors. This protocol is based on the principles described in commercially available assay kits.[17][18][19][20][21]
Objective: To determine the in vitro inhibitory activity of test compounds against a specific matrix metalloproteinase.
Principle: The assay utilizes a synthetic, fluorogenic substrate containing a cleavage site for the MMP of interest. The substrate is a fluorescence resonance energy transfer (FRET) peptide. In its intact form, the fluorescence of a donor fluorophore is quenched by a proximal acceptor moiety. Upon enzymatic cleavage by the MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the MMP activity. The presence of an inhibitor will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)
-
Fluorogenic MMP substrate (FRET peptide)
-
Assay Buffer (e.g., Tris-HCl buffer containing CaCl2, ZnCl2, and a detergent like Brij-35)
-
Test inhibitors (e.g., this compound, Batimastat, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
A known broad-spectrum MMP inhibitor as a positive control (e.g., GM6001, NNGH)
-
96-well black microplates
-
Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 325/393 nm or 490/525 nm, depending on the substrate)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the MMP enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in assay buffer.
-
Prepare serial dilutions of the test inhibitors and the positive control inhibitor in assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to designated wells:
-
Blank (no enzyme): Assay buffer and substrate.
-
Negative Control (no inhibitor): Assay buffer, MMP enzyme, and substrate.
-
Positive Control: Assay buffer, MMP enzyme, a known inhibitor, and substrate.
-
Test Wells: Assay buffer, MMP enzyme, and serial dilutions of the test inhibitor.
-
-
The final volume in each well should be the same. It is recommended to perform all measurements in duplicate or triplicate.
-
-
Incubation:
-
Pre-incubate the plate containing the enzyme and inhibitors (or assay buffer for the negative control) at a specified temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature and excitation/emission wavelengths.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at regular intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
For each well, determine the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and its Michaelis-Menten constant (Km) are known.
-
Visualizing MMP Inhibition and Assay Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Role of MMPs in ECM degradation and the inhibitory action of compounds like this compound.
Caption: A generalized workflow for a fluorometric MMP inhibition assay.
Conclusion
This compound demonstrates high potency and selectivity for MMP-2 and MMP-9, with significantly less activity against MMP-1.[1] This profile distinguishes it from broad-spectrum inhibitors like Batimastat and Marimastat, which show potent inhibition across a wider range of MMPs, including MMP-1.[4][5][6][7][8][9] Prinomastat also exhibits broad-spectrum activity with high potency against MMP-2, -3, -9, and -13.[10][11][12] Tanomastat shows a preference for MMP-2 but is less potent against MMP-9 compared to this compound.[14][15][16] The choice of an MMP inhibitor for research or therapeutic development will depend on the desired selectivity profile for the specific application. The data and protocols presented in this guide are intended to facilitate an informed comparison of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics, pharmacodynamics and metabolism of the novel matrix metalloproteinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Marimastat(BB-2516) | broad spectrum MMP inhibitor | CAS 154039-60-8 | Buy Marimastat(BB-2516) from Supplier InvivoChem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Tanomastat | MMP | TargetMol [targetmol.com]
- 16. Matrix Metalloproteinase (MMP) | DC Chemicals [dcchemicals.com]
- 17. abcam.com [abcam.com]
- 18. assaygenie.com [assaygenie.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Comparison of Abt-518 and Prinomastat in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, matrix metalloproteinase (MMP) inhibitors have been a subject of intense investigation for their potential to thwart tumor invasion, metastasis, and angiogenesis. Among the numerous candidates developed, Abt-518 and Prinomastat emerged as promising agents targeting these critical enzymes. This guide provides an objective comparison of their performance in preclinical cancer models, supported by available experimental data, to inform further research and development in this area.
At a Glance: Key Performance Indicators
| Parameter | This compound | Prinomastat |
| Primary Targets | MMP-2, MMP-9[1] | MMP-2, MMP-3, MMP-9, MMP-13, MMP-14[2][3] |
| Potency (IC50/Ki) | MMP-1: >1000 nMMMP-2: 3.7 nMMMP-9: 1.2 nM | MMP-1: 1500 nMMMP-2: 0.1 nM (Ki)MMP-3: 27 nMMMP-9: 0.5 nM (Ki)MMP-13: 1 nMMMP-14: 7 nM |
| Preclinical Models | Limited published data | PC-3 prostate, MV522 colon, COLO-320DM colon xenografts; mouse mammary tumor model[2][4][5] |
| Reported Efficacy | Anti-tumor activity in animal models | Inhibition of tumor growth, reduction in metastasis[2][5] |
| Clinical Development | Phase I clinical trials[1] | Phase III clinical trials (discontinued for NSCLC and prostate cancer)[2][6][7] |
Mechanism of Action: Targeting the Tumor Microenvironment
Both this compound and Prinomastat function by inhibiting members of the matrix metalloproteinase family, zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). By blocking the activity of these enzymes, these inhibitors aim to prevent the breakdown of tissue barriers, a critical step in tumor invasion and the formation of new blood vessels (angiogenesis) that supply the tumor.
This compound is a potent and selective inhibitor of MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[1] These two MMPs are key players in the degradation of type IV collagen, a major component of the basement membrane.
Prinomastat exhibits a broader spectrum of activity, targeting not only MMP-2 and MMP-9 but also MMP-3 (stromelysin-1), MMP-13 (collagenase-3), and MMP-14 (MT1-MMP).[2][3] This wider range of inhibition may offer a more comprehensive blockade of ECM remodeling but could also contribute to off-target effects.
Preclinical Efficacy: A Look at the Data
This compound: While specific quantitative data on tumor growth inhibition is limited in publicly accessible literature, it is described as a potent, orally bioavailable inhibitor with anti-tumor activity in animal models.[1]
Prinomastat: Preclinical studies have demonstrated the anti-cancer activity of Prinomastat in various models:
-
Xenograft Models: Prinomastat has been shown to inhibit the growth of subcutaneously implanted human tumors in nude mice, including PC-3 prostate, MV522 colon, and COLO-320DM colon cancer models.[2] It has also been reported to reduce the number and size of metastases in both induced and spontaneous metastasis models.[2]
-
Combination Therapy: In a mouse mammary tumor model, the administration of Prinomastat significantly improved the tumor response to photodynamic therapy.[4]
Experimental Protocols
Detailed experimental protocols from head-to-head comparative studies are not available. The following are generalized methodologies for key experiments typically used to evaluate MMP inhibitors.
In Vitro MMP Inhibition Assay
Objective: To determine the inhibitory potency (IC50 or Ki) of the compounds against specific MMPs.
Methodology:
-
Enzyme Activation: Recombinant human pro-MMPs are activated according to standard protocols (e.g., with APMA for most soluble MMPs).
-
Inhibitor Preparation: this compound and Prinomastat are serially diluted to a range of concentrations in an appropriate assay buffer.
-
Assay Reaction: The activated MMP enzyme is incubated with a fluorescently labeled peptide substrate in the presence of varying concentrations of the inhibitor.
-
Data Acquisition: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of the compounds in a cancer model.
Methodology:
-
Cell Culture: Human cancer cells (e.g., PC-3 for prostate cancer, HT-1080 for fibrosarcoma) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups (vehicle control, this compound, Prinomastat). The compounds are administered orally at specified doses and schedules.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of the anti-tumor effects of the treatments compared to the vehicle control.
Visualizing the Mechanisms
Signaling Pathways
The inhibition of MMPs by this compound and Prinomastat disrupts key signaling cascades involved in cancer progression. The following diagram illustrates the general mechanism of action.
Caption: Mechanism of MMP Inhibition by this compound and Prinomastat.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of MMP inhibitors in a preclinical setting.
Caption: Preclinical Evaluation Workflow for MMP Inhibitors.
Conclusion
References
- 1. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Batimastat and Marimastat as Alternatives to Abt-518 in Matrix Metalloproteinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three key matrix metalloproteinase (MMP) inhibitors: Batimastat, Marimastat, and Abt-518. This document outlines their performance, supported by experimental data, to assist researchers in selecting the appropriate inhibitor for their specific needs.
Introduction to MMP Inhibitors
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). Their activity is essential in physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is implicated in numerous pathologies, including cancer invasion and metastasis. This has led to the development of MMP inhibitors (MMPIs) as potential therapeutic agents.
Batimastat (BB-94) and its orally bioavailable analogue Marimastat (BB-2516) are first-generation, broad-spectrum MMPIs. They function by chelating the zinc ion at the active site of MMPs through a hydroxamate structure, mimicking natural MMP substrates.[1][2] In contrast, This compound is a second-generation, more selective inhibitor, targeting MMP-2 and MMP-9 over other MMPs.[3] This selectivity was pursued to mitigate the side effects observed with broad-spectrum inhibitors in clinical trials.
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory activity and pharmacokinetic properties of Batimastat, Marimastat, and this compound.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| MMP Target | Batimastat | Marimastat | This compound |
| MMP-1 (Collagenase-1) | 3 | 5 | 8,900 |
| MMP-2 (Gelatinase-A) | 4 | 6 | 0.78 |
| MMP-3 (Stromelysin-1) | 20 | 230 | >1000 |
| MMP-7 (Matrilysin) | 6 | 13-16 | >1000 |
| MMP-9 (Gelatinase-B) | 4 | 3 | 0.50 |
| MMP-14 (MT1-MMP) | - | 9 | - |
Data compiled from multiple sources. Note that IC50 values can vary depending on the specific assay conditions.
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Batimastat | Marimastat | This compound |
| Administration Route | Intraperitoneal | Oral | Oral |
| Oral Bioavailability | Poor | Good | Good |
| Terminal Half-life (t½) | - | 8-10 hours[4] | ~20 hours[5] |
| Time to Peak Plasma Concentration (Tmax) | - | 1.5-3 hours[4] | 4-8 hours[5] |
| Clearance (Cl/F) | - | - | ~3 L/h[5] |
| Volume of Distribution (V/F) | - | - | >70 L[5] |
Note: Comprehensive pharmacokinetic data for Batimastat is limited due to its poor oral bioavailability and primary administration via intraperitoneal injection in clinical trials.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these MMP inhibitors are provided below.
Gelatin Zymography for Assessing MMP-2 and MMP-9 Inhibition
This protocol is used to detect and quantify the activity of gelatinases (MMP-2 and MMP-9) and the inhibitory effect of compounds like Batimastat, Marimastat, and this compound.
Materials:
-
Resolving Gel Buffer (5X, pH 8.8): 63.58g Tris, 2.5g SDS, ddH2O to 250ml.
-
Stacking Gel Buffer (5X, pH 6.8): 47.75g Tris, 6.25g SDS, ddH2O to 250ml.
-
Gelatin Stock: 10mg/ml in ddH2O (prepare fresh).
-
Sample Buffer (2X, non-reducing): 1.25ml 1M Tris pH 6.8, 2.0ml 20% SDS, 3.75ml ddH2O, 2.0ml Glycerol.
-
Washing Buffer: 25ml 1M Tris pH 7.6, 5ml 1M CaCl2, 0.2g NaN3, 500ul 0.5M ZnCl2.
-
Incubation Buffer: 25ml 1M Tris pH 7.6, 5ml 1M CaCl2, 0.2g NaN3, 75ml 5M NaCl.
-
Staining Solution: 40% Methanol, 10% Acetic Acid, 0.1% Coomassie Brilliant Blue R-250.
-
Destaining Solution: 40% Methanol, 10% Acetic Acid.
Procedure:
-
Sample Preparation: Conditioned media from cell cultures treated with and without MMP inhibitors are collected and centrifuged to remove debris. Protein concentration is determined, and samples are mixed with non-reducing sample buffer. Do not heat the samples.
-
Gel Electrophoresis: Samples are run on a 10% SDS-PAGE gel containing 0.1% gelatin at 4°C.
-
Renaturation: After electrophoresis, the gel is washed twice for 30 minutes each in washing buffer to remove SDS and allow the enzymes to renature.
-
Incubation: The gel is then incubated overnight (16-48 hours) at 37°C in the incubation buffer.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue for 1 hour and then destained until clear bands appear against a blue background, indicating areas of gelatin degradation by MMPs. The inhibitory effect is observed as a reduction in the intensity of these bands in treated samples compared to controls.
In Vitro Cancer Cell Invasion Assay (Boyden Chamber/Transwell Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a process highly dependent on MMP activity.
Materials:
-
Transwell inserts (8 µm pore size).
-
Matrigel basement membrane matrix.
-
Serum-free cell culture medium.
-
Complete cell culture medium (containing chemoattractant, e.g., 10% FBS).
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Staining solution (e.g., Crystal Violet).
Procedure:
-
Coating of Inserts: Thaw Matrigel at 4°C and dilute with cold, serum-free medium. Coat the top of the Transwell inserts with the Matrigel solution and allow it to solidify at 37°C.
-
Cell Seeding: Harvest cancer cells and resuspend them in serum-free medium containing the desired concentration of the MMP inhibitor (Batimastat, Marimastat, or this compound) or vehicle control. Seed the cells into the upper chamber of the coated Transwell inserts.
-
Chemoattraction: Add complete medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with a fixation solution, then stain with Crystal Violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields. A decrease in the number of invaded cells in the inhibitor-treated wells compared to the control indicates an anti-invasive effect.
Visualizing Mechanisms and Workflows
Signaling Pathway of MMP Inhibition
The following diagram illustrates the general mechanism by which Batimastat, Marimastat, and this compound inhibit MMPs, preventing the degradation of the extracellular matrix and subsequent tumor cell invasion and angiogenesis.
Caption: General signaling pathway of MMP inhibition.
Experimental Workflow for Evaluating MMP Inhibitors
This diagram outlines a typical workflow for the preclinical evaluation of MMP inhibitors like Batimastat, Marimastat, and this compound.
Caption: Preclinical workflow for MMP inhibitor evaluation.
Conclusion
Batimastat and Marimastat are potent, broad-spectrum MMP inhibitors that have been extensively studied. Marimastat offers the advantage of oral bioavailability over Batimastat. This compound, a second-generation inhibitor, provides selectivity for MMP-2 and MMP-9, which may offer a better safety profile. The choice between these inhibitors will depend on the specific research question, the required MMP inhibition profile, and the experimental model. The data and protocols provided in this guide are intended to facilitate an informed decision-making process for researchers in the field of drug development.
References
- 1. Repurposing Cancer Drugs Batimastat and Marimastat to Inhibit the Activity of a Group I Metalloprotease from the Venom of the Western Diamondback Rattlesnake, Crotalus atrox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor marimastat in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics, pharmacodynamics and metabolism of the novel matrix metalloproteinase inhibitor this compound [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Abt-518 and ABT-770 in Preclinical Cancer Research
A Comprehensive Analysis for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two matrix metalloproteinase (MMP) inhibitors, Abt-518 and ABT-770, developed by Abbott Laboratories. Both compounds emerged from the same drug discovery program aimed at identifying potent, selective, and orally bioavailable MMP inhibitors for cancer therapy. While sharing a common therapeutic goal, key structural and pharmacological differences led to the advancement of this compound into clinical trials, while ABT-770 remained a preclinical candidate due to toxicity concerns.
Overview and Chemical Structures
This compound and ABT-770 are both retrohydroxamate-based MMP inhibitors, a class of compounds designed to overcome the metabolic instability of earlier hydroxamate inhibitors.[1][2] However, they belong to distinct chemical series. ABT-770 is an N-formylhydroxylamine (retrohydroxamate) biaryl ether, whereas this compound is a phenoxyphenyl sulfone retrohydroxamate.[1][2] This structural evolution was a critical step in the drug discovery process, aimed at improving the safety profile while maintaining potent MMP inhibition.
Quantitative Comparison of In Vitro Efficacy
The primary measure of efficacy for MMP inhibitors is their half-maximal inhibitory concentration (IC50) against specific MMP enzymes. The following table summarizes the available IC50 data for this compound and ABT-770.
| Target MMP | This compound IC50 (nM) | ABT-770 IC50 (nM) |
| MMP-1 | 8,900[2] | 4,600[2] |
| MMP-2 | 0.78[2] | 3.7[2] |
| MMP-9 | 0.50[2] | 120[2] |
Data Interpretation:
-
Both compounds exhibit high potency against MMP-2 and MMP-9, which are key targets in cancer due to their roles in extracellular matrix degradation, tumor invasion, and angiogenesis.
-
This compound demonstrates significantly greater selectivity for MMP-2 and MMP-9 over MMP-1 compared to ABT-770.[1][2] High selectivity is a crucial attribute for minimizing off-target effects and improving the therapeutic window.
-
The replacement of the biaryl ether in ABT-770 with a diphenylether sulfone in this compound was a key structural modification that contributed to this enhanced selectivity.[2]
Mechanism of Action: Inhibition of Matrix Metalloproteinases
This compound and ABT-770 exert their anti-cancer effects by inhibiting the activity of MMPs. These zinc-dependent endopeptidases are crucial for the degradation of the extracellular matrix (ECM), a process that is tightly regulated in normal physiological conditions but becomes dysregulated in cancer, facilitating tumor growth, invasion, and metastasis.[3][4]
Figure 1. Simplified signaling pathway illustrating the mechanism of action of this compound and ABT-770.
Experimental Protocols
In Vitro MMP Inhibition Assay (General Protocol)
While specific details of the assays for this compound and ABT-770 are proprietary to Abbott Laboratories, a general protocol for determining MMP IC50 values is as follows:
-
Enzyme Activation: Recombinant human pro-MMPs are activated using an appropriate activator (e.g., APMA for most MMPs).
-
Inhibitor Preparation: A stock solution of the inhibitor (this compound or ABT-770) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Assay Reaction: The activated MMP enzyme is incubated with a fluorescently labeled peptide substrate in the presence of varying concentrations of the inhibitor.
-
Fluorescence Measurement: The cleavage of the substrate by the MMP results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Figure 2. General experimental workflow for an in vitro MMP inhibition assay.
Pharmacokinetics and Metabolism
This compound
Phase I clinical trials provided insights into the pharmacokinetic profile of this compound.[5] After oral administration, peak plasma levels were reached within 4-8 hours. The compound has an estimated terminal half-life of 20 hours, a clearance of approximately 3 L/h, and a volume of distribution of over 70 L.[5] this compound is extensively metabolized in humans, with at least six different metabolites identified.[4][5]
ABT-770
ABT-770 demonstrated significant anti-cancer activity in animal models.[2] However, its development was halted due to toxicity issues.[1][2] It is readily metabolized in humans, and one of its metabolites, an amine, was found to cause phospholipidosis.[2] This adverse finding was a key driver for the development of the next-generation inhibitor, this compound.
Drug Discovery and Development Trajectory
The development from ABT-770 to this compound exemplifies a rational drug design approach to mitigate toxicity while preserving or enhancing efficacy.
Figure 3. Evolution of MMP inhibitors from ABT-770 to this compound.
Conclusion
The head-to-head comparison of this compound and ABT-770 offers valuable insights into the iterative process of drug discovery and development. While both compounds are potent inhibitors of MMP-2 and MMP-9, this compound emerged as a superior clinical candidate due to its enhanced selectivity and improved safety profile, which were achieved through targeted chemical modifications. The journey from ABT-770 to this compound underscores the importance of medicinal chemistry in optimizing lead compounds to achieve a desirable balance of efficacy and safety for potential therapeutic applications in oncology.
References
- 1. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative analysis of the novel anticancer drug this compound, a matrix metalloproteinase inhibitor, plus the screening of six metabolites in human plasma using high-performance liquid chromatography coupled with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics, pharmacodynamics and metabolism of the novel matrix metalloproteinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Abt-518: A Comparative Analysis for Drug Development Professionals
Abt-518, a potent non-peptidomimetic inhibitor of matrix metalloproteinases (MMPs), has demonstrated significant promise in preclinical and early clinical studies as an anti-angiogenic and anti-tumor agent. This guide provides a detailed comparison of the cross-reactivity and selectivity profile of this compound against other notable MMP inhibitors, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
This compound is a potent, orally bioavailable, and selective inhibitor of MMP-2 (gelatinase A) and MMP-9 (gelatinase B) over MMP-1 (collagenase-1)[1]. Its development by Abbott Laboratories arose from the need to overcome toxicity issues associated with earlier generations of MMP inhibitors[1]. This guide will delve into the specifics of its selectivity and compare it with other well-characterized MMP inhibitors: Batimastat, Marimastat, and Prinomastat.
Comparative Selectivity Profile of MMP Inhibitors
The inhibitory activity of this compound and its counterparts is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The selectivity of an inhibitor is determined by comparing its IC50 values across a panel of different MMPs. A highly selective inhibitor will have significantly lower IC50 values for its target MMPs compared to other MMPs.
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-9 (nM) | MMP-13 (nM) | MMP-14 (nM) |
| This compound | 8900 | 0.78 | - | - | 0.50 | - | - |
| Batimastat | 3 | 4 | 20 | 6 | 4 | - | - |
| Marimastat | 5 | 6 | - | 13 | 3 | - | 9 |
| Prinomastat | 79 | 0.05 (Ki) | 6.3 | - | 5.0 | 0.03 (Ki) | - |
Note: Some values for Prinomastat are reported as Ki (inhibition constant), which is another measure of inhibitor potency. A lower Ki value also indicates higher potency. Data for all MMPs was not available for all inhibitors.
Signaling Pathway of MMP-2 and MMP-9 in Cancer Progression
MMP-2 and MMP-9 play crucial roles in cancer progression by degrading components of the extracellular matrix (ECM), which is a critical step in tumor invasion, metastasis, and angiogenesis.[2][3] The expression and activity of these gelatinases are tightly regulated by a complex network of signaling molecules, including growth factors and cytokines.
Experimental Protocols
Fluorometric Matrix Metalloproteinase (MMP) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds like this compound against various MMPs using a quenched fluorogenic substrate.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-9)
-
MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Quenched fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Control inhibitor (e.g., GM6001)
-
96-well black microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of ~325-490 nm / ~393-525 nm, depending on the substrate.
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized MMP enzymes in assay buffer to the desired stock concentration. Aliquot and store at -80°C.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of the test inhibitor and control inhibitor in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Test inhibitor dilution or control inhibitor
-
MMP enzyme solution (pre-diluted in assay buffer)
-
-
Include control wells:
-
Enzyme control (no inhibitor)
-
Inhibitor control (known inhibitor)
-
Substrate control (no enzyme)
-
Solvent control (if the inhibitor solvent might affect enzyme activity)
-
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (reaction velocity) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Discussion and Conclusion
The data presented clearly illustrates the superior selectivity of this compound for MMP-2 and MMP-9 compared to the broad-spectrum inhibitors Batimastat and Marimastat. While Prinomastat also exhibits selectivity for gelatinases, this compound's high potency against MMP-2 and MMP-9, coupled with its significantly lower activity against MMP-1, suggests a potentially wider therapeutic window with a reduced risk of side effects associated with the inhibition of collagenase-1, such as musculoskeletal syndrome.
The detailed experimental protocol provides a robust framework for researchers to independently verify and expand upon these findings. The signaling pathway diagram highlights the critical role of MMP-2 and MMP-9 in cancer progression, underscoring the therapeutic rationale for developing selective inhibitors like this compound. This comprehensive guide aims to equip researchers and drug development professionals with the necessary information to make informed decisions regarding the potential of this compound as a targeted anti-cancer therapeutic.
References
Unveiling the Anti-Angiogenic Power of Abt-518: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Abt-518, a promising anti-angiogenic agent, with other notable alternatives. We delve into its mechanism of action, supported by available experimental data, to offer a clear perspective on its potential in cancer therapy.
This compound emerges as a significant molecule in the landscape of anti-cancer therapies due to its dual mechanism of action. It functions as a selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting gelatinase A (MMP-2) and gelatinase B (MMP-9). These enzymes are crucial for the degradation of the extracellular matrix, a key process in tumor invasion and the formation of new blood vessels (angiogenesis). Furthermore, this compound acts as a mimetic of thrombospondin-1 (TSP-1), an endogenous protein known for its potent anti-angiogenic properties. This TSP-1 mimetic activity allows this compound to influence the transforming growth factor-beta 1 (TGF-β1) signaling pathway, which plays a complex role in tumor progression.
This guide will objectively compare the performance of this compound with other MMP inhibitors and TSP-1 analogs, presenting available quantitative data in structured tables and detailing the experimental protocols used to generate this information. Visual diagrams of the relevant signaling pathways and experimental workflows are also provided to enhance understanding.
Performance Comparison of this compound and Alternatives
A direct quantitative comparison of this compound across various cell lines is limited by the availability of public data. However, by examining its known targets and the efficacy of similar compounds, we can infer its potential performance. The following tables summarize the available inhibitory concentration (IC50) values for this compound's alternatives.
Table 1: IC50 Values of MMP Inhibitors Against Various MMPs
| Compound | MMP-1 (nM) | MMP-2 (nM) | MMP-7 (nM) | MMP-9 (nM) | MMP-14 (nM) | Cell Line(s) |
| Marimastat | 5[1] | 6[1] | 13[1] | 3[1] | 9[1] | Not specified |
| Rebimastat (BMS-275291) | - | - | - | - | - | Not specified |
Table 2: Performance Data of TSP-1 Analogs
| Compound | Assay | IC50/Effect | Cell Line(s) |
| ABT-898 | Fatty Acid Uptake Inhibition | 184 nM[2] | CD36-expressing cells |
| ABT-510 | Apoptosis Induction | Induces apoptosis | Ovarian cancer cell lines |
| ABT-898 | Angiogenesis Inhibition | Reduces microvessel density | In vivo colitis model |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz.
References
Replicating In Vitro Results for the Matrix Metalloproteinase Inhibitor Abt-518: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published in vitro data for Abt-518, a potent and selective inhibitor of matrix metalloproteinases (MMPs), with a focus on replicating key experimental findings. We present a detailed comparison with other relevant MMP inhibitors, supported by experimental data and detailed methodologies for crucial assays.
This compound: In Vitro Inhibitory Profile
This compound is a non-peptidic, sulfonamide-based retrohydroxamate that demonstrates high affinity and selectivity for MMP-2 and MMP-9, enzymes critically involved in tumor invasion, metastasis, and angiogenesis. The initial in vitro characterization of this compound revealed the following inhibitory concentrations (IC50):
| Target MMP | Published IC50 (nM)[1] |
| MMP-1 | 8900 |
| MMP-2 | 0.78 |
| MMP-9 | 0.50 |
This significant selectivity for MMP-2 and MMP-9 over MMP-1 is a key characteristic of this compound, suggesting a potentially favorable therapeutic window with reduced side effects associated with broad-spectrum MMP inhibition.
Comparative In Vitro Data for MMP Inhibitors
To provide context for the potency of this compound, the following table compares its in vitro activity with other notable MMP inhibitors.
| Inhibitor | Target MMP | IC50 (nM) | Reference |
| This compound | MMP-1 | 8900 | [1] |
| MMP-2 | 0.78 | [1] | |
| MMP-9 | 0.50 | [1] | |
| Marimastat (BB-2516) | MMP-1 | 5 | [2] |
| MMP-9 | 3 | [2] | |
| Minocycline | MMP-9 | 272,000 | [3] |
| ARP100 | MMP-2 | 12 | [4] |
| AG-L-66085 | MMP-9 | 5 | [4] |
Experimental Protocols for Replication
To facilitate the replication of the published in vitro results for this compound, we provide detailed methodologies for key experiments based on standard laboratory practices and information available in the public domain.
MMP Inhibition Assay (Fluorometric)
This assay is a common method to determine the inhibitory activity of a compound against a specific MMP.
Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by the active MMP, resulting in the release of a fluorescent group. The rate of fluorescence increase is proportional to the MMP activity. An inhibitor will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal.
Materials:
-
Recombinant human MMP-1, MMP-2, and MMP-9 (catalytic domains)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[5]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound and other test inhibitors
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and other test inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, the diluted inhibitor (or vehicle control), and the recombinant MMP enzyme.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm for the Mca-Dpa substrate) in a kinetic mode for 30-60 minutes at 37°C.[6]
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Experimental Workflow for MMP Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against MMPs.
In Vitro Angiogenesis Assay: Endothelial Cell Tube Formation
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.
Principle: Endothelial cells, when cultured on a basement membrane extract (such as Matrigel®), will differentiate and form a network of tube-like structures. Anti-angiogenic compounds will disrupt this process.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
This compound and other test compounds
-
96-well tissue culture plates
-
Inverted microscope with imaging capabilities
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for at least 30 minutes.[7]
-
Harvest HUVECs and resuspend them in a serum-reduced medium containing the desired concentrations of this compound or control compounds.
-
Seed the HUVEC suspension onto the solidified basement membrane extract.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[7]
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Compare the tube formation in the presence of this compound to the vehicle control to determine its anti-angiogenic potential.
Signaling Pathway of MMP-Mediated Angiogenesis
Caption: this compound inhibits MMP-2 and -9, disrupting angiogenesis.
Conclusion
The in vitro data for this compound demonstrate its high potency and selectivity for MMP-2 and MMP-9. This guide provides the necessary information, including comparative data and detailed experimental protocols, to aid researchers in the replication and further investigation of this compound's anti-cancer and anti-angiogenic properties. The provided methodologies for MMP inhibition and endothelial cell tube formation assays serve as a foundation for these studies. Careful adherence to these protocols will be crucial for obtaining reliable and comparable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential inhibition of activity, activation and gene expression of MMP-9 in THP-1 cells by azithromycin and minocycline versus bortezomib: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. assaygenie.com [assaygenie.com]
- 7. corning.com [corning.com]
Independent Validation of Abt-518's Anti-Angiogenic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic effects of Abt-518, a thrombospondin-1 (TSP-1) mimetic peptide, with other established anti-angiogenic agents. Due to a scarcity of direct head-to-head comparative studies in publicly available literature, this guide presents independently validated data for each compound, allowing for an informed assessment of their relative performance. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to support reproducibility and further investigation.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic peptidomimetic of thrombospondin-1, a potent endogenous inhibitor of angiogenesis. It functions by binding to the CD36 receptor on endothelial cells, which triggers a signaling cascade leading to the inhibition of endothelial cell migration, proliferation, and survival, and ultimately inducing apoptosis.[1][2] This mechanism of action is distinct from that of many other anti-angiogenic therapies that primarily target the Vascular Endothelial Growth Factor (VEGF) pathway.
Signaling Pathway of this compound
The binding of this compound (as a TSP-1 mimetic) to the CD36 receptor on endothelial cells initiates an anti-angiogenic signaling cascade. This pathway is believed to involve the recruitment of Src-family kinases, activation of p38 and JNK MAP kinases, and ultimately the activation of caspases, leading to apoptosis. Furthermore, this interaction can interfere with pro-angiogenic signaling from growth factors like VEGF.
Caption: this compound Signaling Pathway.
Quantitative Data on Anti-Angiogenic Effects
The following tables summarize the anti-angiogenic activities of this compound and its analogs (Abt-510, Abt-898), as well as alternative anti-angiogenic agents. The data is compiled from various independent preclinical studies.
Table 1: Anti-Angiogenic Activity of this compound and its Analogs
| Compound | Assay | Model System | Concentration/Dose | Observed Effect | Citation |
| Abt-510 | Endothelial Cell Apoptosis | Human Brain Microvascular Endothelial Cells | Dose-dependent | Induction of apoptosis via a caspase-8-dependent mechanism. | [3] |
| Abt-510 | Tumor Growth Inhibition | Human Malignant Astrocytoma in athymic nude mice | Daily administration | Significant inhibition of tumor growth and reduced microvessel density. | [3] |
| Abt-510 | Tumor Growth Inhibition | Neuroblastoma xenografts | Daily administration | Significant suppression of tumor growth. | [1] |
| Abt-898 | Microvessel Density | Dextran sodium sulfate-induced colitis in mice | Daily injections | Significantly reduced microvessel density in colitic lesions. | [4] |
| Abt-898 | Neovascularization | Human endometriotic lesions in a mouse model | Daily injections for 21 days | Reduced neovascularization of endometriotic lesions. | [5] |
Table 2: Anti-Angiogenic Activity of Alternative Agents
| Compound | Assay | Model System | Concentration/Dose | Observed Effect | Citation |
| Bevacizumab (Anti-VEGF) | Tumor Growth | Advanced solid tumors (Phase I clinical trial) | In combination with Abt-510 | Well-tolerated with noted clinical activity. | [6] |
| Sunitinib (Multi-kinase inhibitor) | Metastasis | 4T1 and RENCA lung metastasis in Balb/c mice | Dose-dependent | Effects on metastasis are dose and tumor model dependent. | [7] |
| Sorafenib (Multi-kinase inhibitor) | Tumor Growth | Hepatocellular carcinoma xenograft model | 30 mg/kg daily | Did not result in a significant improvement in survival compared to vehicle. | [8] |
| Thalidomide Analogs (e.g., IMiD-1) | In vitro Angiogenesis | Human angiogenesis model | 1 µg/ml | Significant reduction in tubule development. | [9] |
Experimental Protocols
Detailed methodologies for two key in vitro and ex vivo angiogenesis assays are provided below.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Experimental Workflow:
Caption: HUVEC Tube Formation Assay Workflow.
Detailed Protocol:
-
Plate Coating: Thaw Matrigel® Basement Membrane Matrix on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate.
-
Gelation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in appropriate culture medium at a concentration of 1-2 x 10^5 cells/mL.
-
Treatment: Add 100 µL of the HUVEC suspension to each well. Immediately after, add the test compound (e.g., this compound) at various concentrations. Include appropriate vehicle controls.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.
-
Analysis: Visualize the formation of capillary-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Rat Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, involving the sprouting of new vessels from a piece of intact tissue.
Experimental Workflow:
Caption: Rat Aortic Ring Assay Workflow.
Detailed Protocol:
-
Aorta Isolation: Euthanize a rat and aseptically dissect the thoracic aorta. Place it in sterile, ice-cold culture medium.
-
Ring Preparation: Clean the aorta of periadventitial fibro-adipose tissue and cut it into 1 mm thick rings.
-
Embedding: Place a 50 µL drop of collagen gel in the center of a well in a 48-well plate. Place one aortic ring on top of the collagen drop and then cover the ring with another 50 µL of collagen gel.
-
Gelation: Incubate the plate at 37°C for 30 minutes to allow the collagen to polymerize.
-
Treatment and Culture: Add 1 mL of appropriate culture medium containing the test compound (e.g., this compound) at various concentrations to each well. Include appropriate vehicle controls.
-
Incubation and Maintenance: Incubate the plate at 37°C in a humidified incubator with 5% CO2. Replace the culture medium with fresh medium containing the test compounds every 2-3 days.
-
Analysis: Monitor the outgrowth of microvessels from the aortic rings daily using a microscope. After 7-14 days, fix and stain the cultures (e.g., with an endothelial cell marker like CD31) and quantify the extent of angiogenesis by measuring the number and length of the sprouting microvessels.
Conclusion
The available preclinical data from independent studies suggest that this compound and its analogs, acting as thrombospondin-1 mimetics, are potent inhibitors of angiogenesis across a variety of in vitro and in vivo models. Their unique mechanism of action, targeting the CD36 receptor, offers a potential therapeutic alternative or complement to VEGF-pathway focused anti-angiogenic drugs. However, the lack of direct comparative studies with agents like bevacizumab, sunitinib, or sorafenib makes it challenging to definitively rank their relative efficacy. The data presented in this guide provides a foundation for researchers to make informed decisions about the potential application of this compound in their specific research contexts. Further head-to-head studies are warranted to fully elucidate the comparative anti-angiogenic potential of these different classes of compounds.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. Thrombospondin-1 mimetics are promising novel therapeutics for MYC-associated medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABT-510, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombospondin peptide ABT-898 inhibits inflammation and angiogenesis in a colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombospondin-1 mimetic peptide ABT-898 affects neovascularization and survival of human endometriotic lesions in a mouse model [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I study of ABT-510 plus bevacizumab in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Abt-518 Against a Panel of Matrix Metalloproteinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the matrix metalloproteinase (MMP) inhibitor Abt-518, focusing on its specificity against a panel of MMPs. The performance of this compound is compared with other well-characterized MMP inhibitors, Prinomastat and Marimastat, supported by experimental data from publicly available literature. Detailed experimental protocols and visual diagrams of relevant biological pathways and experimental workflows are included to provide a comprehensive resource for researchers in the field of drug development and cancer biology.
Comparative Inhibitory Activity of MMP Inhibitors
The inhibitory potency of this compound and other selected MMP inhibitors is summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are compiled from various scientific publications. This compound demonstrates notable selectivity for MMP-2 and MMP-9 over MMP-1.[1]
| MMP Target | This compound (IC50, nM) | Prinomastat (AG-3340) (IC50/Ki, nM) | Marimastat (BB-2516) (IC50, nM) |
| MMP-1 (Collagenase-1) | >1000 | IC50: 79 | 5 |
| MMP-2 (Gelatinase-A) | 130 | Ki: 0.05 | 4 |
| MMP-3 (Stromelysin-1) | Data not available | IC50: 6.3, Ki: 0.3 | 7 |
| MMP-7 (Matrilysin) | Data not available | Ki: 54 | 9 |
| MMP-8 (Collagenase-2) | Data not available | Data not available | 8 |
| MMP-9 (Gelatinase-B) | 37 | IC50: 5.0, Ki: 0.26 | 3 |
| MMP-12 (Metalloelastase) | Data not available | Data not available | 17 |
| MMP-13 (Collagenase-3) | Data not available | Ki: 0.03 | 3 |
| MMP-14 (MT1-MMP) | Data not available | Ki: 0.33 | Data not available |
Experimental Protocols
Determination of MMP Inhibitory Activity using a Fluorogenic Substrate Assay
The following protocol outlines a general procedure for determining the inhibitory potency (IC50) of compounds against a panel of MMPs. This method is based on the principle of fluorescence resonance energy transfer (FRET).
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, -2, -3, -7, -8, -9, -12, -13, -14)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If the MMP enzyme is in a pro-form, it needs to be activated according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (APMA).
-
Assay Preparation:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor to the respective wells. Include wells with assay buffer and solvent as negative and vehicle controls, respectively.
-
-
Enzyme Addition: Add the activated MMP enzyme to each well, except for the no-enzyme control wells.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an appropriate excitation and emission wavelength (e.g., Ex/Em = 328/420 nm for the Mca-Dpa substrate) in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Caption: Experimental workflow for determining MMP inhibition using a fluorogenic assay.
MMP Signaling in Cancer Invasion and Metastasis
MMPs, particularly the gelatinases MMP-2 and MMP-9, are key players in the process of cancer cell invasion and metastasis.[2][3][4] Their primary function is the degradation of the extracellular matrix (ECM), which forms a physical barrier to cell movement. Overexpression of these MMPs in the tumor microenvironment allows cancer cells to break through the basement membrane and invade surrounding tissues, eventually entering the bloodstream or lymphatic system to metastasize to distant organs.[5][6]
The expression and activity of MMP-2 and MMP-9 are regulated by a complex network of signaling pathways initiated by growth factors, cytokines, and other stimuli from the tumor microenvironment. For instance, growth factors like Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor (EGF) can activate intracellular signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways. These pathways, in turn, lead to the activation of transcription factors like AP-1 and NF-κB, which upregulate the gene expression of MMP-2 and MMP-9. The secreted pro-MMPs are then activated at the cell surface, often by membrane-type MMPs (MT-MMPs) like MMP-14 (MT1-MMP).
Caption: Simplified signaling pathway of MMP-2 and MMP-9 in cancer invasion and metastasis.
References
- 1. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Abt-518
For researchers, scientists, and drug development professionals handling Abt-518, a potent matrix metalloproteinase inhibitor, adherence to strict disposal protocols is paramount for laboratory safety and environmental protection. This guide provides a procedural, step-by-step framework for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.
Chemical and Safety Data
This compound is identified by CAS No. 286845-00-9 and has the molecular formula C21H22F3NO8S.[1][2] It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
Table 1: this compound Chemical and Safety Information
| Identifier | Value | Reference |
| CAS Number | 286845-00-9 | [1][2] |
| Molecular Formula | C21H22F3NO8S | [1][2] |
| Molecular Weight | 505.46 | [1][2] |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to dispose of contents/container to an approved waste disposal plant .[1] The following steps provide a detailed operational plan for this process.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used, especially where dust or aerosol formation is possible.[1]
2. Containment of Waste:
-
All materials contaminated with this compound, including unused product, empty containers, and cleaning materials, must be collected in a designated and properly labeled waste container.
-
For liquid solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
3. Handling and Storage of Waste:
-
Avoid inhalation of dust or aerosols and prevent contact with eyes and skin during waste handling.[1]
-
Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition, awaiting disposal.[1]
4. Accidental Release Management: In the event of a spill, follow these procedures:
-
Evacuate the area and ensure adequate ventilation.[1]
-
Wear full personal protective equipment.[1]
-
Prevent the spill from entering drains or water courses.[1]
-
Contain and clean up the spillage using absorbent materials.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials for disposal as hazardous waste.[1]
5. Final Disposal:
-
The collected waste must be disposed of through a licensed and approved hazardous waste disposal company.[1]
-
Do not release this compound into the environment.[1] All spillage should be collected.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and action process for the proper disposal of this compound.
Disclaimer: This information is for guidance purposes only and is based on the provided Safety Data Sheet. Always consult your institution's specific safety protocols and the full Safety Data Sheet before handling or disposing of any chemical.
References
Personal protective equipment for handling Abt-518
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Abt-518, a potent matrix metalloproteinase (MMP) inhibitor. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent safety measures are required during handling. The following Personal Protective Equipment (PPE) is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Prevents skin contact with the compound. |
| Body Protection | Impervious clothing (e.g., lab coat, chemical-resistant suit) | Protects skin from accidental spills.[1] |
| Respiratory Protection | Suitable respirator with appropriate cartridges | Prevents inhalation of dust or aerosols, especially when handling the powder form.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
Preparation and Engineering Controls
-
Ventilation: All handling of this compound, especially in powder form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
-
Spill Kit: A chemical spill kit appropriate for handling solid and dissolved chemical waste should be available.
Handling the Compound
-
Avoid Contact: Minimize direct contact with the compound. Use spatulas and other appropriate tools for transferring the powder.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
Solution Preparation: When dissolving this compound, add the solvent to the solid slowly to avoid splashing.
In Case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or physician immediately.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Waste Segregation: All materials contaminated with this compound, including unused compound, solutions, contaminated labware, and PPE, must be collected in a designated, labeled hazardous waste container.
-
Disposal Method: Dispose of the hazardous waste through an approved waste disposal plant.[1] Do not dispose of this compound down the drain or in regular trash.
-
Environmental Precaution: Avoid release to the environment.[1] Collect any spillage.[1]
Experimental Protocol: In Vitro MMP Inhibition Assay
This section provides a general methodology for assessing the inhibitory activity of this compound on MMP-2 and MMP-9, its primary targets.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of this compound against MMP-2 and MMP-9.
Materials:
-
Recombinant human MMP-2 and MMP-9
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microplate
-
Fluorescence microplate reader
Methodology:
-
Enzyme Activation: If using a pro-enzyme form, activate MMP-2 and MMP-9 according to the manufacturer's instructions.
-
Serial Dilution: Prepare a series of dilutions of this compound from the stock solution in the assay buffer.
-
Assay Reaction:
-
Add the diluted this compound solutions to the wells of the 96-well plate.
-
Add the activated MMP-2 or MMP-9 enzyme to the wells.
-
Incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic MMP substrate.
-
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals using a fluorescence microplate reader.
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each this compound concentration.
-
Plot the enzyme activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathway and Experimental Workflow
This compound functions by inhibiting Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes play a critical role in the degradation of the extracellular matrix (ECM), a process that is essential for cancer cell invasion and metastasis.[2][3] By inhibiting MMP-2 and MMP-9, this compound can potentially block these key steps in cancer progression.
Caption: this compound inhibits the activity of MMP-2 and MMP-9, preventing ECM degradation and subsequent cancer cell invasion.
Caption: Workflow for determining the in vitro inhibitory potency of this compound against MMPs.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
